Nickel vanadium oxide (NiV2O6)
Description
Properties
IUPAC Name |
nickel;oxygen(2-);vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ni.O.V/q;-2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAUTNDSSJUOLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[V].[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NiOV-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.634 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52502-12-2 | |
| Record name | Nickel vanadium oxide (NiV2O6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052502122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel vanadium oxide (NiV2O6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Advanced Synthesis Methodologies and Fabrication Techniques for Niv2o6 Materials
Solid-State Reaction Approaches for NiV₂O₆ Powder Synthesis
Solid-state reaction is a conventional and widely utilized method for synthesizing polycrystalline inorganic materials like NiV₂O₆. nih.gov This technique involves the direct reaction of solid precursors at elevated temperatures to form the desired product. nih.gov While seemingly straightforward, the success of this method hinges on the careful optimization of several reaction parameters and the selection of appropriate precursor materials.
Optimization of Reaction Parameters and Precursors
The synthesis of high-quality, single-phase NiV₂O₆ via solid-state reaction necessitates meticulous control over experimental conditions. Key parameters that require optimization include the choice of precursors, their stoichiometry, reaction temperature, and duration.
Commonly employed precursors for the synthesis of NiV₂O₆ are nickel(II) oxide (NiO) and vanadium(V) oxide (V₂O₅). researchgate.net The purity of these starting materials is crucial, with purities exceeding 99% being typical to minimize the presence of unwanted impurities in the final product. researchgate.net The precursors are intimately mixed in a stoichiometric ratio, often through grinding in an agate mortar, to ensure a homogeneous reaction mixture. This mixture is then typically pressed into pellets to maximize contact between the reactant particles. nih.gov
The reaction temperature is a critical factor that dictates the kinetics of the solid-state diffusion and the formation of the desired crystalline phase. For NiV₂O₆, synthesis is often carried out at temperatures in the range of 800 °C. researchgate.net The duration of the heating process is also important to ensure the reaction goes to completion. Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), are often employed to determine the optimal reaction temperature and to study the thermal stability of the synthesized compound. researchgate.net
The following table summarizes typical parameters used in the solid-state synthesis of similar metal vanadates, providing a reference for the synthesis of NiV₂O₆.
| Parameter | Typical Value/Condition | Purpose |
| Precursors | NiO, V₂O₅ | Source of nickel and vanadium |
| Purity | >99% | Minimize impurities |
| Mixing | Grinding in agate mortar | Ensure homogeneity |
| Forming | Pressing into pellets | Increase reactant contact |
| Reaction Temperature | ~800 °C | Promote solid-state diffusion |
| Atmosphere | Air | Typical reaction environment |
Control of Phase Purity and Crystallinity
Achieving a single-phase NiV₂O₆ product with high crystallinity is a primary goal of solid-state synthesis. The formation of impurity phases can be a significant challenge, arising from incomplete reactions or the existence of thermodynamically stable competing phases. umn.eduescholarship.org To mitigate this, a thorough understanding of the phase diagram of the Ni-V-O system is beneficial.
The crystallinity of the final product is largely influenced by the reaction temperature and annealing time. Higher temperatures and longer reaction times generally promote better crystal growth, leading to larger grain sizes. researchgate.net For instance, NiV₂O₆ synthesized via solid-state reaction has been reported to have a uniform microstructure with well-separated grains of about 1-5 μm. researchgate.net
X-ray diffraction (XRD) is the primary characterization technique used to confirm the phase purity and determine the crystal structure of the synthesized NiV₂O₆. researchgate.net Successful synthesis should yield an XRD pattern that matches the standard pattern for triclinic NiV₂O₆ with the space group P-1. researchgate.net Any additional peaks in the pattern would indicate the presence of unreacted precursors or impurity phases. The sharpness and intensity of the diffraction peaks provide an indication of the material's crystallinity.
Wet Chemical Synthesis Routes for NiV₂O₆ Nanostructures
Wet chemical methods offer a versatile and powerful alternative to solid-state reactions, particularly for the synthesis of nanomaterials with controlled size, shape, and dimensionality. researchgate.netornl.govosti.gov These solution-based techniques operate at significantly lower temperatures and allow for greater manipulation of the nucleation and growth processes.
Hydrothermal and Solvothermal Methods for NiV₂O₆ Nanomaterials
Hydrothermal and solvothermal synthesis are prominent wet chemical techniques used to produce a wide array of nanostructured materials, including metal oxides. researchgate.netsigmaaldrich.comresearchgate.net These methods involve chemical reactions in a closed system (an autoclave) at elevated temperatures and pressures, using water (hydrothermal) or a non-aqueous solvent (solvothermal). sigmaaldrich.com The ability to control reaction parameters such as temperature, pressure, solvent, and precursor concentration allows for the fabrication of NiV₂O₆ with diverse morphologies. researchgate.net
For instance, the hydrothermal synthesis of similar metal vanadates, such as MnV₂O₆, has been successfully employed to produce nanorods by reacting manganese chloride (MnCl₂·2H₂O) and ammonium metavanadate (NH₄VO₃) at 180 °C for 24 hours. e3s-conferences.org This approach highlights the potential for synthesizing one-dimensional NiV₂O₆ nanostructures. The high pressure and temperature in these methods can facilitate the formation of crystalline phases that may not be accessible under ambient conditions. nih.gov
| Method | Solvent | Typical Temperature | Typical Pressure | Key Advantage |
| Hydrothermal | Water | 100 - 374 °C | 1 atm - 10,000 atm | Environmentally benign solvent |
| Solvothermal | Organic Solvents | 100 - 1000 °C | 1 atm - 10,000 atm | Can dissolve a wider range of precursors |
Influence of Surfactants and Growth Directing Agents on Morphology
The morphology of NiV₂O₆ nanomaterials synthesized via wet chemical routes can be precisely controlled through the use of surfactants and other growth-directing agents. researchgate.net These molecules adsorb onto specific crystallographic faces of the growing nanocrystals, altering their surface energies and directing growth in a particular dimension. rsc.org
Surfactants, which can be anionic, cationic, or non-ionic, play a crucial role in preventing particle aggregation and influencing the final shape of the nanoparticles. researchgate.netrsc.org For example, in the synthesis of other metal nanoparticles, surfactants like polyethylene glycol (PEG) and Tween have been shown to be effective dispersing agents, leading to products with ideal morphology and narrow size distributions. researchgate.net The choice of surfactant and its concentration can lead to different morphologies, such as spheres or spiny balls. researchgate.net
Structure-directing agents, such as cetyltrimethylammonium bromide (CTAB), have been used to create confined nanorod structures by electrostatically attracting precursor materials. mdpi.com The addition of such agents can slow down the aggregation process, promoting anisotropic growth. mdpi.com
Formation of One-Dimensional (1D) and Three-Dimensional (3D) NiV₂O₆ Architectures
By carefully controlling the synthesis parameters and utilizing growth-directing agents, it is possible to fabricate both one-dimensional (1D) and three-dimensional (3D) NiV₂O₆ architectures.
One-Dimensional (1D) Architectures: 1D nanostructures, such as nanowires, nanorods, nanotubes, and nanobelts, are of significant interest due to their high surface-area-to-volume ratios and unique electronic and optical properties. mdpi.comfrontiersin.orgfrontiersin.org Hydrothermal and solvothermal methods are particularly well-suited for the synthesis of 1D vanadium oxide nanostructures. semanticscholar.org The anisotropic crystal structure of many vanadates naturally favors the formation of 1D morphologies. semanticscholar.org For example, MnV₂O₆ nanorods have been synthesized hydrothermally, demonstrating the feasibility of this approach for creating 1D NiV₂O₆. e3s-conferences.org
Three-Dimensional (3D) Architectures: The self-assembly of lower-dimensional nanostructures can lead to the formation of complex three-dimensional (3D) hierarchical architectures. researchgate.netrsc.org These structures, which can resemble flowers, spheres, or other intricate shapes, are built from 1D or 2D nanoscale components. For instance, hierarchical nickel vanadium sulfide nanoparticles have been fabricated using a solvothermal process. researchgate.net The construction of such 3D architectures can be facilitated by using templates or by controlling the reaction kinetics to promote oriented attachment of primary nanoparticles. nih.govresearchgate.net These complex structures can offer enhanced properties due to their high surface area and porous nature. researchgate.net
Sol-Gel Techniques for NiV2O6 Material Preparation
The sol-gel process is a versatile, low-temperature method for producing high-purity, homogeneous inorganic materials. mdpi.comnih.gov It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. mdpi.com This technique allows for a high degree of mixing at the atomic level, facilitating the fabrication of high-quality materials at lower process temperatures compared to traditional methods. mdpi.comnih.gov
For the preparation of NiV2O6, a typical sol-gel process would involve the following steps:
Precursor Solution : Metal alkoxides or inorganic salts of nickel and vanadium are dissolved in a suitable solvent, often an alcohol.
Hydrolysis and Condensation : Water is introduced to the solution, causing the precursors to undergo hydrolysis and polycondensation reactions. This leads to the formation of a three-dimensional network of metal-oxygen-metal bonds, resulting in the sol.
Gelation : With further condensation, the sol's viscosity increases until a continuous solid network, or gel, is formed.
Aging and Drying : The wet gel is aged to strengthen the network and then dried under controlled conditions to remove the solvent. fudan.edu.cn Drying can produce xerogels (dried at ambient pressure) or aerogels (dried under supercritical conditions), the latter of which typically have very high surface areas. dtic.mil
Calcination : A final heat treatment (calcination) is performed to remove residual organic compounds and induce crystallization of the desired NiV2O6 phase.
The sol-gel method offers excellent control over the material's microstructure, purity, and homogeneity. nih.govmdpi.com
Co-precipitation and Combustion Synthesis of NiV2O6 Precursors
Co-precipitation is a widely used technique for synthesizing multi-component oxide precursors. researchgate.net In this method, a solution containing soluble salts of the desired metal cations (e.g., nickel nitrate and a vanadium salt) is treated with a precipitating agent (such as sodium carbonate or sodium hydroxide). researchgate.net This causes the simultaneous precipitation of the metal ions as hydroxides, carbonates, or other insoluble salts. researchgate.net The key advantage is the homogeneous mixing of the constituent ions on a very fine scale in the resulting precipitate. This intimate mixing ensures the formation of the desired complex oxide phase at a lower calcination temperature. The resulting precursor powder is then filtered, washed, dried, and calcined to form the final NiV2O6 product.
Solution Combustion Synthesis (SCS) is a rapid, energy-efficient method for producing fine, often nanocrystalline, oxide powders. nih.gov The process involves an exothermic redox reaction between an oxidizer (typically metal nitrates, like nickel nitrate) and an organic fuel (such as urea, glycine, or citric acid) in an aqueous solution. nih.gov
The steps for synthesizing NiV2O6 precursors via SCS are:
A concentrated aqueous solution is prepared containing nickel nitrate, a vanadium source (like ammonium vanadate), and a fuel.
The solution is heated, causing the water to evaporate and resulting in a viscous gel or foam. nih.gov
Upon reaching the ignition temperature, the gel undergoes a self-sustaining and rapid combustion reaction. nih.gov This process is accompanied by the evolution of large volumes of gases, which helps in dissipating heat and limiting particle agglomeration, resulting in a fine, porous powder. nih.gov
The resulting voluminous, foamy ash is the NiV2O6 precursor, which may require a short subsequent calcination to remove any residual carbon and complete the crystallization. nih.gov
Thin Film Deposition Technologies for NiV2O6
Spray pyrolysis is a simple, cost-effective, and scalable technique for depositing high-quality thin films over large areas. psu.eduyoutube.com The process involves spraying a precursor solution onto a heated substrate. youtube.com The droplets undergo aerosolization, solvent evaporation, and decomposition upon contacting the hot surface, leading to the formation of a solid film. youtube.com
For NiV2O6 film fabrication, a precursor solution is typically prepared by mixing aqueous solutions of nickel nitrate (Ni(NO3)2) and ammonium vanadate (B1173111) (NH4VO3). mdpi.comresearchgate.net This solution is then sprayed onto a heated substrate, such as glass, which is maintained at a specific temperature (e.g., 250 °C). mdpi.comresearchgate.net X-ray diffraction and micro-Raman analyses have confirmed the formation of a triclinic NiV2O6 crystal structure in films produced by this method. mdpi.comresearchgate.net
The properties of the resulting NiV2O6 films are highly dependent on various spray parameters. Adjusting these parameters allows for the tailoring of film characteristics for specific applications. mdpi.com
Substrate Temperature : This parameter is crucial for the decomposition of precursors and the crystallization of the film. A temperature of 250 °C has been successfully used to fabricate NiV2O6 films. mdpi.comresearchgate.net
Spray Time and Film Thickness : The duration of the spray directly influences the film's thickness. mdpi.comresearchgate.net Research has shown a clear correlation between thickness and the film's optical properties. As the film thickness increases, the optical band gap value tends to decrease. mdpi.comresearchgate.net
Flow Rate and Air Pressure : The solution flow rate (e.g., 5 mL/min) and carrier gas pressure (e.g., 3 atm) affect the droplet size and velocity, which in turn influences the film's morphology and uniformity. mdpi.comresearchgate.net
Nozzle-to-Substrate Distance : This distance (e.g., 30 cm) impacts the temperature of the droplets as they reach the substrate, affecting solvent evaporation and precursor decomposition. mdpi.comresearchgate.net
The following table summarizes research findings on the effect of spray time on the thickness and optical band gap of NiV2O6 films deposited on glass substrates at 250 °C.
| Sample ID | Spray Time (minutes) | Film Thickness (µm) | Optical Band Gap (eV) | Sensitivity (%) |
|---|---|---|---|---|
| S1 | 4 | 0.86 | 2.02 | 328 |
| S2 | 6 | 2.41 | 1.72 | 511 |
| S3 | 9 | 2.94 | 1.58 | 433 |
Vacuum deposition refers to a family of processes used to deposit thin layers of material atom-by-atom or molecule-by-molecule onto a surface in a vacuum environment. korvustech.comwikipedia.org For a complex material like NiV2O6, this can be achieved through the co-deposition of the constituent elements, followed by a thermal annealing step.
The process can be conceptualized as follows:
Vacuum Co-deposition : High-purity nickel and vanadium source materials are placed in separate crucibles within a high-vacuum chamber. Using a physical vapor deposition (PVD) technique like thermal evaporation or electron-beam evaporation, the source materials are heated until they evaporate. wikipedia.org The vaporized atoms travel in a line-of-sight path and condense onto a prepared substrate, forming a thin, amorphous, or poorly crystalline film composed of a mixture of nickel and vanadium. The relative deposition rates of nickel and vanadium are carefully controlled to achieve the desired 1:2 atomic ratio for NiV2O6.
Post-Deposition Annealing : The as-deposited film is then subjected to a vacuum annealing process. mdpi.com The substrate is heated to a specific temperature (e.g., 400-500 °C) in a vacuum or a controlled low-pressure oxygen atmosphere for a set duration. doi.org This thermal treatment provides the necessary energy for the constituent atoms to diffuse, react, and crystallize into the desired polycrystalline NiV2O6 phase. doi.org The annealing step is critical for achieving the correct stoichiometry and crystal structure, transforming the as-deposited metallic film into the target oxide compound. mdpi.comdoi.org This method offers high purity and precise control over film thickness.
Spray Pyrolysis Fabrication of NiV2O6 Films
Nanohybrid and Composite Material Synthesis Incorporating NiV₂O₆
The development of nanohybrid and composite materials represents a significant advancement in materials science, aiming to synergistically combine the properties of different materials to achieve enhanced performance. In the context of Nickel vanadium oxide (NiV₂O₆), its integration into composite structures is a key strategy to overcome intrinsic limitations such as low electrical conductivity and structural instability during electrochemical cycling. By creating nanohybrids, researchers can engineer materials with improved charge transport kinetics, greater surface areas, and enhanced stability, making them suitable for a variety of high-performance applications.
Integration of NiV₂O₆ with Two-Dimensional (2D) Materials (e.g., MXenes)
Two-dimensional (2D) materials, such as MXenes, have garnered substantial interest due to their exceptional electrical conductivity, large surface area, and unique layered structure. researchgate.net Integrating NiV₂O₆ with these materials offers a promising route to developing advanced electrode materials. MXenes can act as a conductive substrate, facilitating efficient electron transport and providing a robust framework that accommodates the volume changes of NiV₂O₆ during electrochemical processes. researchgate.netmdpi.com
A notable example is the synthesis of a NiV₂O₆/V₂CTx nanohybrid, designed as a high-performance cathode for aqueous zinc-ion batteries. acs.org This nanohybrid is fabricated using a straightforward hydrothermal synthesis process. acs.org During this process, NiV₂O₆ nanobelts grow directly onto the surfaces of multilayered 2D V₂CTx MXene sheets. acs.org This intimate contact between the two components creates a highly stable composite. acs.org The highly conductive MXene network mitigates issues like irreversible structural degradation in NiV₂O₆ and facilitates efficient electron transport. acs.org
The synergistic effect between the NiV₂O₆ nanobelts and the V₂CTx MXene sheets leads to significantly improved electrochemical performance compared to pristine NiV₂O₆. The nanohybrid exhibits a higher specific capacity, superior rate performance, and enhanced cycling stability. acs.org For instance, the NiV₂O₆–V₂CTx nanohybrid delivers a specific capacity of 388 mAh g⁻¹ at a current rate of 0.1C, considerably higher than the 315 mAh g⁻¹ achieved by pure NiV₂O₆. acs.org Furthermore, the composite maintains 89.2% of its initial capacity after 1000 cycles at 0.5C, demonstrating its excellent long-term stability. acs.orgacs.org
| Material | Specific Capacity at 0.1C (mAh g⁻¹) | Specific Capacity at 2.0C (mAh g⁻¹) | Capacity Retention after 1000 Cycles at 0.5C |
|---|---|---|---|
| NiV₂O₆–V₂CTx Nanohybrid | 388 | 228 | 89.2% |
| Pristine NiV₂O₆ | 315 | 147 | N/A |
Dual-Phase Heterogeneous System Architectures
Creating dual-phase heterogeneous systems is another effective strategy to enhance the functional properties of NiV₂O₆. This approach involves fabricating composites where NiV₂O₆ is combined with another distinct material phase, often another metal oxide, to create a heterojunction. These junctions can facilitate charge separation and transport, leading to improved performance in applications like photocatalysis and energy storage. researchgate.net
An example of such a system is the NiV₂O₆/CeO₂ nanocomposite, which forms a p-n heterojunction. This composite can be fabricated using a simple combustion method. researchgate.net Structural analysis reveals that the resulting material consists of two distinct crystal phases: the triclinic phase of NiV₂O₆ and the cubic phase of Cerium(IV) oxide (CeO₂). researchgate.net The formation of this heterojunction alters the electronic properties of the material. For instance, the band gap energy of the NiV₂O₆/CeO₂ nanocomposite is 2.01 eV, which is lower than that of pure NiV₂O₆ (2.60 eV) and CeO₂ (3.22 eV). This modification of the band gap can enhance the material's photocatalytic activity by improving the separation of electrons and holes. researchgate.net
Another example of a heterogeneous system involves the growth of Copper vanadate (CuV₂O₆) nanowires on 2D V₂CTx MXene nanosheets. rsc.org This composite architecture is designed to improve electrical conductivity and charge diffusion, which are critical for high-rate capability and long cycling life in zinc-ion batteries. rsc.org The CuV₂O₆–V₂CTx nanohybrid demonstrates a high specific capacity of 410 mAh g⁻¹ at a 0.1C rate and maintains 88% of its capacity after 1000 cycles, showcasing superior stability and performance compared to pristine CuV₂O₆. rsc.org
| Heterogeneous System | Component 1 (Phase) | Component 2 (Phase) | Synthesis Method | Key Finding |
|---|---|---|---|---|
| NiV₂O₆/CeO₂ | NiV₂O₆ (Triclinic) | CeO₂ (Cubic) | Combustion | Formation of a p-n heterojunction with a reduced band gap of 2.01 eV. |
| CuV₂O₆–V₂CTx | CuV₂O₆ (Nanowires) | V₂CTx (2D Nanosheets) | Hydrothermal | High specific capacity (410 mAh g⁻¹) and excellent cycling stability for Zn-ion batteries. |
Comprehensive Structural Elucidation and Morphological Analysis of Niv2o6
X-ray Diffraction (XRD) Studies for Crystalline Phase Determination
X-ray diffraction is a primary analytical technique used to determine the crystalline phase, structure, and purity of materials like NiV₂O₆. researchgate.net By analyzing the diffraction pattern, researchers can identify the crystal structure, determine lattice parameters, and estimate the size of the crystallites.
Nickel vanadium oxide is known to crystallize in different polymorphic forms, with the triclinic structure being the most commonly reported under standard synthesis conditions. ufrgs.br The synthesis method and conditions, such as temperature and pressure, can influence the resulting crystal structure.
The triclinic polymorph of NiV₂O₆ is well-documented and has been confirmed through numerous XRD studies. mdpi.comresearchgate.netresearchgate.net In this structure, the NiO₆ octahedra are connected at the edges, forming chains along the c-axis. ufrgs.br While the triclinic form is prevalent, other related transition metal vanadates, such as MnV₂O₆ and CoV₂O₆, can exhibit monoclinic structures depending on the synthesis conditions. ufrgs.br For instance, MnV₂O₆ is known to crystallize in the monoclinic C2/m space group, and CoV₂O₆ can form either a monoclinic (α phase) or a triclinic (γ phase). ufrgs.br The existence of a monoclinic polymorph for NiV₂O₆ is therefore plausible, representing a different arrangement of the constituent ions within the crystal lattice.
The specific arrangement of atoms in a crystal is defined by its space group and lattice parameters. For the triclinic polymorph of NiV₂O₆, XRD data has identified the space group as P-1. researchgate.net This space group belongs to the triclinic crystal system, which has the lowest symmetry. aalto.fi Detailed analysis of the diffraction patterns allows for the precise determination of the unit cell dimensions.
A study employing the solid-state reaction route reported the following lattice parameters for triclinic NiV₂O₆:
a = 7.162 Å
b = 8.816 Å
c = 4.789 Å
α = 90.13°
β = 93.78°
γ = 101.72° researchgate.net
These parameters define the size and shape of the unit cell for this specific polymorph. For comparison, related compounds in a monoclinic system, such as those with the C2/m space group, would have different constraints on their lattice parameters (a ≠ b ≠ c; α = γ = 90°, β ≠ 90°). wikipedia.org
Table 1: Crystallographic Data for Triclinic NiV₂O₆
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | researchgate.net |
| Space Group | P-1 | researchgate.net |
| a (Å) | 7.162 | researchgate.net |
| b (Å) | 8.816 | researchgate.net |
| c (Å) | 4.789 | researchgate.net |
| α (°) | 90.13 | researchgate.net |
| β (°) | 93.78 | researchgate.net |
Most synthesized inorganic solids, including NiV₂O₆, are polycrystalline, meaning they are composed of many small, randomly oriented crystals known as crystallites or grains. wikipedia.org XRD is a powerful tool for analyzing these structures. The broadening of diffraction peaks in an XRD pattern is inversely related to the size of the crystallites; this relationship is described by the Scherrer equation.
Studies on NiV₂O₆ prepared by methods like the solid-state reaction route have confirmed its polycrystalline nature. researchgate.net Scanning electron microscopy (SEM) of such samples has shown a uniform distribution of well-separated grains with sizes ranging from 1 to 5 μm. researchgate.net The analysis of XRD peak broadening can provide a quantitative measure of the average crystallite size, which often falls in the nanometer range for nanomaterials. researchgate.net This analysis is crucial as the crystallite size can significantly influence the material's properties.
Vibrational Spectroscopy for Bonding Characteristics
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules and crystal lattices. mdpi.comsemanticscholar.org These techniques are highly sensitive to the local chemical environment and bonding characteristics, providing complementary information to XRD.
FTIR spectroscopy measures the absorption of infrared radiation by a material, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a fingerprint of the functional groups and chemical bonds present. In the case of NiV₂O₆, FTIR analysis is used to confirm the formation of the compound and to characterize the metal-oxygen bonds.
The FTIR spectrum of NiV₂O₆ typically displays characteristic bands corresponding to the vibrations of the V-O bonds within the vanadate (B1173111) groups. For example, the formation of V-N bonds in other vanadium compounds is confirmed by the appearance of specific bands and the disappearance of N-H stretching bands, indicating the formation of the desired complex. semanticscholar.org Similarly, for NiV₂O₆, the analysis of the spectral region where V-O and Ni-O vibrations occur confirms the structural integrity of the compound synthesized via methods like solid-state reaction. researchgate.net
Raman spectroscopy is another powerful technique for investigating structural and bonding characteristics. mdpi.com It involves inelastic scattering of monochromatic light, providing information on a material's local structure, crystallization, and electronic properties. mdpi.com
Raman studies of NiV₂O₆ films have consistently identified distinct vibrational bands characteristic of the triclinic NiV₂O₆ system. mdpi.comresearchgate.net The spectra, typically analyzed in the 100–900 cm⁻¹ range, show several prominent peaks. mdpi.comresearchgate.net The high-frequency bands are associated with the stretching modes of the vanadium-oxygen bonds, while lower-frequency peaks can be attributed to bending modes and lattice vibrations. mdpi.com
Key Raman bands observed for triclinic NiV₂O₆ include:
816 cm⁻¹ : A prominent band assigned to the shorter symmetric V–O stretching mode (Ag). mdpi.comresearchgate.net
647 cm⁻¹ : A weaker band associated with the short asymmetric V–O stretching modes (Bg). mdpi.comresearchgate.net
367 cm⁻¹ and 327 cm⁻¹ : Bands also indicative of the triclinic NiV₂O₆ system. mdpi.comresearchgate.net
205 cm⁻¹ and 138 cm⁻¹ : Peaks attributed to external modes, or vibrations of the crystal lattice. mdpi.comresearchgate.net
The consistency of these bands across different samples confirms the formation of the triclinic NiV₂O₆ phase. mdpi.comresearchgate.net
Table 2: Raman Vibrational Modes for Triclinic NiV₂O₆
| Raman Shift (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 816 | Symmetric V-O stretching mode (Ag) | mdpi.comresearchgate.net |
| 647 | Asymmetric V-O stretching mode (Bg) | mdpi.comresearchgate.net |
| 367 | Triclinic NiV₂O₆ system vibration | mdpi.comresearchgate.net |
| 327 | Triclinic NiV₂O₆ system vibration | mdpi.comresearchgate.net |
| 205 | External lattice mode | mdpi.comresearchgate.net |
Electron Microscopy for Microstructural and Nanostructural Features
Electron microscopy serves as a cornerstone in the characterization of NiV2O6, offering unparalleled insights into its morphology, elemental composition, and crystalline nature at microscopic and nanoscopic levels.
Scanning Electron Microscopy (SEM) is a pivotal technique for visualizing the surface topography of NiV2O6. SEM analyses have revealed that NiV2O6 films can exhibit complex and heterogeneous three-dimensional surfaces. researchgate.net These surfaces are often characterized by irregularly dispersed pores of varying sizes and shapes, contributing to a large specific surface area. researchgate.net The morphology can range from dense, porous structures with superficial pores to more sponge-like structures with deeper pores. researchgate.net
The synthesis method significantly influences the resulting morphology. For instance, NiV2O6 prepared via a solid-state reaction using nickel(II) oxide (NiO) and vanadium(V) oxide (V2O5) has been shown to be uniform and well-separated, consisting of large grains. researchgate.net The grain size, a critical parameter influencing the material's properties, can be quantitatively analyzed from SEM images using software such as ImageJ. utah.edu This involves drawing random lines across the micrograph and counting the number of intersecting grain boundaries to estimate the average grain size. In some preparations, NiV2O6 has been observed to have a substantial grain size, typically in the range of 1 to 5 micrometers. researchgate.net
| Sample Preparation Method | Observed Morphology | Grain Size (μm) | Reference |
|---|---|---|---|
| Solid-State Reaction | Uniform, well-separated grains | 1 - 5 | researchgate.net |
| Nebulizer Spray Pyrolysis | Porous, heterogeneous 3D surface | Not specified | researchgate.net |
Transmission Electron Microscopy (TEM) provides higher magnification and resolution than SEM, enabling the detailed analysis of the nanostructural features of NiV2O6. High-magnification TEM images of NiV2O6 have revealed its assembly from nanoparticles into nanosheet structures. jp-minerals.org These images can resolve the lattice fringes of the crystal, providing direct evidence of its crystalline nature. jp-minerals.org
A key technique used in conjunction with TEM is Selected Area Electron Diffraction (SAED). SAED patterns are generated by diffracting the electron beam from a specific area of the sample. For a single crystal, the SAED pattern consists of a regular array of spots, which corresponds to the reciprocal lattice of the crystal structure. profex-xrd.org In the case of NiV2O6, SAED patterns have confirmed its crystalline structure. jp-minerals.org The analysis of these patterns allows for the determination of lattice parameters and crystal orientation. profex-xrd.org
Energy Dispersive X-ray Spectroscopy (EDX), often integrated with an SEM or TEM, is a powerful technique for determining the elemental composition of a material. When the electron beam interacts with the sample, it generates characteristic X-rays from the elements present. The EDX detector measures the energy and intensity of these X-rays to identify and quantify the elemental makeup.
EDX spectra of NiV2O6 thin films consistently show the presence of nickel (Ni), vanadium (V), and oxygen (O) peaks. researchgate.net Quantitative analysis of these spectra confirms that the atomic ratio of these elements is approximately 1:2:6, which is in excellent agreement with the stoichiometric formula of NiV2O6. researchgate.net This technique is crucial for verifying the purity and chemical composition of the synthesized material. Furthermore, EDX can be used to create elemental maps, which visually display the spatial distribution of each element across the analyzed area of the sample.
| Element | Expected Atomic % | Observed Atomic % (Approximate) | Reference |
|---|---|---|---|
| Nickel (Ni) | 11.11 | ~11 | researchgate.net |
| Vanadium (V) | 22.22 | ~22 | researchgate.net |
| Oxygen (O) | 66.67 | ~67 | researchgate.net |
Surface Profilometry for Film Thickness and Roughness Assessment
Surface profilometry is a technique used to measure the surface profile, from which parameters like film thickness and surface roughness can be determined. For thin films of NiV2O6, a stylus profilometer can be used to create 3D micrographs of the surface. researchgate.net
Studies on NiV2O6 films synthesized by nebulizer spray pyrolysis have shown a clear correlation between film thickness and surface roughness. As the thickness of the film increases, the surface roughness also tends to increase. researchgate.net This is an important consideration in applications where surface morphology plays a critical role.
| Sample | Film Thickness (μm) | Average Film Roughness (μm) | Reference |
|---|---|---|---|
| S1 | 0.86 | 0.26 | researchgate.netmdpi.com |
| S2 | 2.41 | Not specified, but higher than S1 | researchgate.netmdpi.com |
| S3 | 2.94 | 0.49 | researchgate.netmdpi.com |
Crystal Structure Modeling and Visualization of NiV2O6
The crystal structure of NiV2O6 has been determined to be triclinic, belonging to the P-1 space group. researchgate.net The lattice parameters, which define the size and shape of the unit cell, have been reported as follows:
a = 7.162 Å
b = 8.816 Å
c = 4.789 Å
α = 90.13°
β = 93.78°
γ = 101.72° researchgate.net
This structural information can be used to create 3D models of the NiV2O6 crystal lattice for visualization and further analysis. Software such as VESTA (Visualization for Electronic and STructural Analysis) is widely used for this purpose. researchgate.netyoutube.commedium.com By inputting the crystallographic data, including the space group, lattice parameters, and atomic positions, VESTA can generate various representations of the crystal structure, such as ball-and-stick, space-filling, and polyhedral models. These visualizations are invaluable for understanding the arrangement of atoms and the bonding network within the NiV2O6 structure.
In Depth Investigations into the Electronic and Magnetic Properties of Niv2o6
Electronic Band Structure Analysis of NiV₂O₆
The electronic band structure of a material dictates its electrical and optical properties. For NiV₂O₆, analysis of its band structure is crucial for understanding its potential in applications such as photocatalysis and optoelectronics. The arrangement of energy bands determines how electrons behave within the crystal lattice, influencing whether the material acts as an insulator, semiconductor, or metal.
A key parameter derived from the electronic band structure is the band gap (E_g), which is the minimum energy required to excite an electron from the valence band to the conduction band. The nature of this gap can be either direct or indirect, which has significant implications for optical applications. In a direct band gap semiconductor, the top of the valence band and the bottom of the conduction band occur at the same momentum value in the Brillouin zone, allowing for efficient light emission and absorption. Conversely, in an indirect band gap material, a change in momentum, typically involving a phonon, is required for this transition.
Studies on NiV₂O₆ have reported several values for its optical band gap, which can be influenced by factors such as synthesis method, film thickness, and crystallinity. mdpi.comresearchgate.net For instance, the optical energy gap of NiV₂O₆ thin films has been observed to decrease from 2.02 eV to 1.58 eV as the layer thickness increases. mdpi.com Other reported values for the band gap of NiV₂O₆ fall within a similar range. mdpi.comresearchgate.net The material's proven activity as a visible-light photoanode suggests efficient photon absorption, a characteristic often associated with materials having a direct or quasi-direct band gap. mdpi.comufrgs.br
| Reported Band Gap (eV) | Material Form/Condition | Reference |
|---|---|---|
| 2.60 | Nanoparticles | researchgate.net |
| 2.4 | General | mdpi.com |
| 2.02 | Thin Film (Sample S1) | mdpi.com |
| 1.58 | Thicker Thin Film (Sample S3) | mdpi.com |
The electronic structure of NiV₂O₆ near the Fermi level is primarily governed by the hybridization of atomic orbitals from its constituent elements. While detailed partial density of states (PDOS) calculations specifically for NiV₂O₆ are not extensively available in the reviewed literature, insights can be drawn from studies of related transition metal oxides.
In analogous compounds like nickel oxide (NiO) and other vanadates, the top of the valence band is typically dominated by O 2p orbitals, with a significant contribution from the Ni 3d states. researchgate.net The bottom of the conduction band is generally composed of a hybridization of the transition metal d-states. researchgate.netscribd.com Therefore, for NiV₂O₆, it is anticipated that the valence band maximum is largely formed by O 2p states hybridized with Ni 3d states. The conduction band minimum is likely composed of unoccupied V 3d and Ni 3d states. This orbital arrangement is fundamental to the material's electronic transitions and charge transport properties.
With a band gap falling in the range of approximately 1.6 to 2.6 eV, NiV₂O₆ is unequivocally classified as a semiconductor. mdpi.comresearchgate.net This property is the basis for its potential applications in electronic and optoelectronic devices. Research has identified NiV₂O₆ as a p-type semiconductor, meaning its electrical conductivity is dominated by the movement of electron holes. researchgate.net
Its semiconducting nature is further demonstrated by its performance in photo-dependent applications. NiV₂O₆ has been shown to be a visible-light-active photoanode for photoelectrochemical water oxidation and has been used to fabricate photodetectors. mdpi.comufrgs.br These applications rely on the generation of electron-hole pairs upon light absorption, a hallmark of semiconductor behavior. Furthermore, NiV₂O₆ exhibits a high optical absorption coefficient, exceeding 10⁴ cm⁻¹, which is advantageous for devices that require efficient light harvesting. mdpi.com
Density of States (DOS) and Partial Density of States (PDOS) Calculations
Density of States (DOS) analysis provides information about the number of available electronic states at each energy level within a material. youtube.com Partial Density of States (PDOS) further resolves the DOS by breaking it down into contributions from each type of atom (e.g., Ni, V, O) and each orbital (e.g., s, p, d). youtube.comyoutube.com Together, DOS and PDOS calculations are powerful theoretical tools for interpreting the electronic structure and bonding characteristics.
As discussed previously (Section 4.1.2), specific DOS and PDOS plots for NiV₂O₆ are not prominent in the surveyed literature. However, based on the analysis of similar compounds, the DOS near the band gap would be expected to show the valence band composed mainly of O 2p states and the conduction band primarily of V 3d and Ni 3d states. The precise distribution and hybridization of these states would influence the material's conductivity and catalytic activity.
The Fermi level represents the electrochemical potential of electrons within a material and its position relative to the conduction and valence bands determines the concentration of charge carriers (electrons and holes). In a p-type semiconductor like NiV₂O₆, the Fermi level is located in the band gap, closer to the valence band edge. researchgate.net This position indicates a higher concentration of holes in the valence band compared to electrons in the conduction band at thermal equilibrium.
The ability to control carrier concentrations is vital for semiconductor device fabrication. The p-type nature of NiV₂O₆ has been utilized in the construction of p-n heterojunctions, for example, with an n-type semiconductor like cerium oxide (CeO₂). researchgate.net Such structures are designed to enhance the separation of photogenerated electrons and holes, thereby improving the efficiency of photocatalytic and photovoltaic devices. researchgate.net
Magnetic Ordering and Transitions in NiV₂O₆ Systems
The magnetic properties of NiV₂O₆ are highly dependent on its crystal structure, which can vary with synthesis conditions. The arrangement of magnetic Ni²⁺ ions within the crystal lattice dictates the nature of the magnetic exchange interactions and the resulting magnetic order.
When synthesized under ambient pressure, NiV₂O₆ typically crystallizes in a triclinic structure (P-1 space group). mdpi.comufrgs.br This phase exhibits a magnetic phase transition from a paramagnetic state to an antiferromagnetic state at a Néel temperature (T_N) of 16.4 K. ufrgs.br In this structure, NiO₆ octahedra share edges to form chains along the c-axis. The magnetic interactions are ferromagnetic (FM) within these chains, as indicated by a positive Curie-Weiss temperature of +7.6 K. These ferromagnetically ordered chains are then coupled antiferromagnetically (AFM) to each other, resulting in a net antiferromagnetic ground state. ufrgs.br
A different magnetic behavior emerges when NiV₂O₆ is synthesized under high pressure, which stabilizes an orthorhombic columbite-type structure (Pbcn space group). ufrgs.br This phase is described as a quasi-one-dimensional magnetic system. The ferromagnetic intrachain interactions (approximately 2 K) remain dominant, being an order of magnitude larger than the mean antiferromagnetic interchain coupling. This orthorhombic phase also displays a metamagnetic transition, where the application of an external magnetic field slightly above 1 Tesla can overcome the weak antiferromagnetic interchain coupling and align all the chains, inducing a transition to a uniform ferromagnetic state. ufrgs.br
Antiferromagnetic Behavior and Néel Temperature Determination
Nickel vanadium oxide exhibits a transition from a paramagnetic to an antiferromagnetic state at a critical temperature known as the Néel temperature (Tɴ). For NiV₂O₆ with a triclinic crystal structure (space group P-1), this transition has been observed at a Tɴ of approximately 16.4 K. researchgate.net Above this temperature, the material is in a paramagnetic state, where the magnetic moments are randomly oriented. Below the Néel temperature, the magnetic moments align in an antiparallel fashion, leading to a net magnetic moment of zero in the absence of an external magnetic field.
The determination of the Néel temperature is typically carried out through magnetic susceptibility and specific heat measurements. A peak in the temperature-dependent magnetic susceptibility curve is a characteristic indicator of the transition to an antiferromagnetic state. Furthermore, a positive Curie-Weiss constant (θ_CW) of 7.6 K has been reported for the triclinic phase of NiV₂O₆, suggesting the presence of moderate ferromagnetic interactions within the chains of NiO₆ octahedra. researchgate.net
In a different crystalline form, specifically the orthorhombic columbite-type structure stabilized under high pressure, NiV₂O₆ displays a lower Néel temperature of 5.7 K. researchgate.net This variation in Tɴ highlights the sensitivity of the magnetic ordering to the crystal structure and the specific arrangement of the magnetic ions. The low-temperature phase in this structure is characterized as an antiferromagnetic arrangement of ferromagnetic chains. researchgate.net
| Property | Value (Triclinic) | Value (Orthorhombic) |
| Néel Temperature (Tɴ) | 16.4 K | 5.7 K |
| Curie-Weiss Constant (θ_CW) | +7.6 K | - |
Quasi-One-Dimensional Magnetic Properties in Specific Phases
The magnetic behavior of NiV₂O₆, particularly in its columbite-type crystal structure, is characterized by its quasi-one-dimensional nature. researchgate.net This low-dimensional magnetism arises from the specific arrangement of the Ni²⁺ ions, which form zigzag chains within the crystal structure. researchgate.net These chains of edge-sharing NiO₆ octahedra run along the c-axis, and the magnetic interactions are significantly stronger within these chains compared to the interactions between adjacent chains.
Exchange Interactions and Magnetic Anisotropy Studies
The magnetic properties of NiV₂O₆ are governed by the exchange interactions between the magnetic Ni²⁺ ions. In the quasi-one-dimensional columbite phase, the intrachain interactions, which are ferromagnetic, are significantly stronger than the interchain interactions, which are antiferromagnetic. researchgate.net The ferromagnetic intrachain exchange interaction for NiV₂O₆ has been quantified to be around 2 K. researchgate.net This value is an order of magnitude larger than the mean antiferromagnetic interchain coupling, confirming the quasi-one-dimensional nature of the magnetism. researchgate.net
The positive Curie-Weiss constant of +7.6 K observed in the triclinic phase also points to the dominance of ferromagnetic interactions, likely within the chains of NiO₆ octahedra. researchgate.net The study of magnetic anisotropy is crucial for understanding the preferred orientation of the magnetic moments. In the columbite structure, the Ni²⁺ magnetic moments are modeled as Ising spins, suggesting a strong magnetic anisotropy that confines the moments to a specific crystallographic direction. researchgate.net Under the application of an external magnetic field, NiV₂O₆ exhibits a metamagnetic transition at a critical field of approximately 1 T. researchgate.net This transition corresponds to a spin-flip from the antiferromagnetic alignment of the ferromagnetic chains to a state where all chains are ferromagnetically aligned with the external field. researchgate.net
| Interaction Type | Value (Columbite Phase) |
| Ferromagnetic Intrachain Interaction | ~2 K |
| Mean Antiferromagnetic Interchain Coupling | ~0.2 K |
Charge Transport Mechanisms in NiV₂O₆ Materials
Electrical Resistivity and Conductivity Measurements
Studies on the charge transport properties of NiV₂O₆ have revealed its semiconducting nature. Electrical resistivity measurements performed on pelletized samples of pure NiV₂O₆ have shown a decrease in resistivity with an increase in temperature, which is a characteristic behavior of a semiconductor. This behavior was observed in the temperature range of 425 K to 800 K.
The relationship between resistivity and temperature indicates that the charge transport mechanism is thermally activated. As the temperature increases, more charge carriers are excited into the conduction band, leading to a decrease in resistivity and, consequently, an increase in electrical conductivity. While specific numerical data for the electrical resistivity and conductivity of pure NiV₂O₆ are not extensively reported in the literature, the qualitative semiconducting behavior is well-established.
In related systems, such as vanadium oxide films doped with nickel oxide, it has been observed that an increase in the NiO doping ratio leads to a decrease in direct current conductivity and an increase in electrical resistivity. This effect is attributed to the formation of trap levels near the conduction band.
Spectroscopic and Optoelectronic Characterization of Niv2o6
Optical Absorption and Reflectance Spectroscopy
The optical properties of NiV₂O₆ are frequently investigated using optical reflectance and transmittance measurements. mdpi.com These techniques provide insight into how the material interacts with light across a spectrum of wavelengths. For NiV₂O₆ thin films, these measurements are fundamental for determining key optical constants and understanding the material's suitability for applications like solar cells or optical sensors. researchgate.net
Studies on NiV₂O₆ films synthesized by methods like nebulizer spray pyrolysis show that the material has a significant absorption coefficient, often exceeding 10⁴ cm⁻¹. mdpi.com This high absorption indicates that it can efficiently capture photons, a desirable characteristic for photodetection devices. preprints.org The porous and meshing surface structure that can be achieved during synthesis further enhances its application potential in areas requiring a large specific surface area, such as gas sensors and photodetectors. mdpi.compreprints.org
The optical band gap (E_g) is a critical parameter for any semiconductor, defining the minimum energy required to excite an electron from the valence band to the conduction band. For NiV₂O₆, this value is commonly determined using the Tauc plot method, which analyzes the optical absorption data. researchgate.netnih.gov The Tauc model relates the absorption coefficient (α) to the photon energy (hν) through the equation: (αhν) = A(hν - E_g)ⁿ, where A is a constant and the exponent 'n' indicates the nature of the electronic transition. researchgate.net For direct allowed transitions, n = 1/2, while for indirect allowed transitions, n = 2. wikipedia.org
By plotting (αhν)² versus photon energy (hν), the band gap for a direct transition can be extrapolated by finding the x-intercept of the linear portion of the plot. researchgate.net Research has shown that NiV₂O₆ is a semiconductor with reported direct optical transitions at approximately 2.4 eV. researchgate.net However, the band gap is not a fixed value and can be engineered. For instance, in thin films prepared by spray pyrolysis, the effective band gap was observed to decrease as the film thickness increased. mdpi.compreprints.org This tunability is a key feature for tailoring the material to specific applications. preprints.org
| Film Thickness | Reported Optical Band Gap (eV) | Synthesis Method |
|---|---|---|
| Thinner Film (S1) | 2.02 | Nebulizer Spray Pyrolysis |
| Intermediate Film (S2) | 1.72 | Nebulizer Spray Pyrolysis |
| Thicker Film (S3) | 1.58 | Nebulizer Spray Pyrolysis |
This table presents data on how the optical band gap of NiV₂O₆ thin films changes with thickness, as determined from Tauc plots in a specific study. The values demonstrate the tunable nature of the material's electronic properties. mdpi.comresearchgate.net
The absorption coefficient (α) quantifies how far light of a specific wavelength can penetrate a material before being absorbed. pveducation.org It is a crucial parameter for designing optoelectronic devices. The absorption coefficient for NiV₂O₆ can be calculated from transmittance (T) and reflectance (R) data. researchgate.net NiV₂O₆ exhibits a high optical absorption coefficient, on the order of 10⁴ cm⁻¹ or greater, making it highly efficient at absorbing light. mdpi.compreprints.org
Closely related to the absorption coefficient is the extinction coefficient (k), which represents the imaginary part of the complex refractive index and is also a measure of energy loss. mdpi.com It can be calculated from the absorption coefficient using the formula k = αλ/4π, where λ is the wavelength of the light. mdpi.com The analysis of both α and k as a function of wavelength provides a comprehensive understanding of the material's potential for absorbing light energy for various applications. researchgate.net
Dielectric Function and Refractive Index Studies of NiV₂O₆
The dielectric function (ε) and refractive index (n) are fundamental optical properties that describe how light propagates through a material and how it is polarized by an electric field. The complex dielectric function is expressed as ε = ε₁ + iε₂, where ε₁ is the real part related to the polarization and ε₂ is the imaginary part related to electronic transitions and absorption. researchgate.net Similarly, the complex refractive index is given by n* = n - ik, where n is the refractive index and k is the extinction coefficient. mdpi.com
For NiV₂O₆, these optical constants can be computed from reflectance and transmission spectra. mdpi.compreprints.org The refractive index is a key characteristic that describes the behavior of light within the medium. researchgate.net First-principles calculations based on density functional theory (DFT) have also been used to investigate the dielectric function and refractive index of NiV₂O₆, revealing it to be a good dielectric material. researchgate.net These studies show that the material's large reflectivity in the low-energy region could make it a candidate for applications aimed at avoiding solar heating. researchgate.net
Photoconductivity and Photo-Response Characteristics
Photoconductivity is the phenomenon where a material's electrical conductivity increases upon the absorption of electromagnetic radiation, such as visible light. wikipedia.org This property is the basis for photodetector operation. When NiV₂O₆ absorbs photons with energy greater than its band gap, it generates free electrons and holes, which increases its conductivity. wikipedia.org
Studies on NiV₂O₆ thin films have demonstrated their potential for photodetection applications. mdpi.com The photo-response characteristics, such as sensitivity (S), have been shown to be influenced by the material's physical properties. For example, the sensitivity of NiV₂O₆ photodetectors was found to increase with film thickness. mdpi.compreprints.org In one study, sensitivity values of 328, 511, and 433 were recorded for films of increasing thickness, highlighting the impact of morphology on device performance. researchgate.net This indicates that by controlling the synthesis process, the photo-response of NiV₂O₆ can be optimized for specific detector requirements.
Tunable Optoelectronic Properties through Material Engineering
A significant advantage of NiV₂O₆ is that its optoelectronic properties are tunable through material engineering. mdpi.compreprints.org This allows for the customization of its characteristics to meet the demands of different applications. One of the most effective methods for tuning these properties is controlling the thickness and morphology of NiV₂O₆ thin films. mdpi.com
Research has demonstrated that by varying the spray time during the nebulizer spray pyrolysis synthesis of NiV₂O₆ films, the film thickness can be controlled. mdpi.compreprints.org This variation in thickness directly impacts the optical band gap, which was observed to decrease from 2.02 eV to 1.58 eV as the film became thicker. mdpi.comresearchgate.net This change is attributed to the quantum confinement effects and variations in the porous microstructure of the films. The creation of a porous, meshed structure not only affects the optical properties but also provides a large specific surface area, which is beneficial for applications in photodetection and sensing. mdpi.compreprints.org This ability to engineer the material's properties at the synthesis stage is crucial for the development of advanced optoelectronic devices. researchgate.netmdpi.com
Spectroscopic Ellipsometry for Thin Film Optical Properties
Spectroscopic ellipsometry is a powerful, non-destructive optical technique used to characterize thin films. It measures the change in polarization of light upon reflection from a sample surface to determine properties like film thickness, surface roughness, and the complex refractive index (which includes both the refractive index 'n' and the extinction coefficient 'k'). diva-portal.orgresearchgate.net
While specific, detailed studies applying spectroscopic ellipsometry exclusively to NiV₂O₆ are not extensively documented in the initial search results, the technique is widely used for characterizing similar metal oxide thin films, such as nickel oxide (NiO) and tungsten oxide (WO₃), for electrochromic and optoelectronic applications. diva-portal.org For these materials, spectroscopic ellipsometry provides precise measurements of optical constants over a wide spectral range (e.g., 0.5 eV to 8.5 eV). arxiv.org The data obtained is typically fitted to a model, such as the Lorentz oscillator or Tauc-Lorentz parameterization, to extract the desired optical properties and band gap energy. diva-portal.org Given its utility and precision, spectroscopic ellipsometry represents a valuable method for future in-depth characterization of NiV₂O₆ thin films to further optimize their performance in optical devices.
Theoretical and Computational Studies on Niv2o6
Density Functional Theory (DFT) Based First-Principles Investigations
First-principles investigations rooted in DFT allow for the quantum mechanical modeling of materials without the need for empirical parameters. This approach has been instrumental in exploring the fundamental characteristics of NiV₂O₆. DFT calculations are used to predict various properties, including electronic band structures, density of states, and optimized geometric structures, by solving the many-electron Schrödinger equation in a computationally efficient manner.
Within the DFT framework, the choice of the exchange-correlation (XC) functional is critical for accuracy. The Local Density Approximation (LDA) was an early approach, but it often over-binds atoms, leading to inaccuracies in bond lengths. whiterose.ac.uk A significant improvement is offered by Generalized Gradient Approximation (GGA) functionals, which consider not only the local electron density but also its gradient. whiterose.ac.uk This correction often prevents the over-binding issue seen with LDA. whiterose.ac.uk For transition metal oxides like NiV₂O₆, GGA-based calculations are crucial for accurately predicting ground state structures and properties. researchgate.net
Further advancements include meta-GGA functionals, which also incorporate the orbital kinetic energy density. whiterose.ac.uk In some studies, strain engineering has been investigated using DFT, where co-doping NiV₂O₆ induces compressive or tensile lattice strain. researchgate.net These calculations demonstrate how modifications at the atomic level, predictable through advanced DFT methods, can significantly alter the material's electronic properties and charge-transfer kinetics. researchgate.net
A fundamental step in computational materials science is determining the most stable crystal structure of a compound. This is achieved by performing geometric optimization, where the total energy of the system is minimized with respect to the lattice constants and the positions of the atoms within the unit cell. ethz.chafit.edu For NiV₂O₆, DFT calculations are used to relax the crystal structure, allowing the atoms to move to their lowest energy positions and the lattice parameters to adjust accordingly. This process yields the equilibrium lattice constants and atomic coordinates, which can then be compared with experimental data from techniques like X-ray diffraction to validate the computational model.
The table below presents typical lattice parameters for monoclinic NiV₂O₆. Computational optimization aims to reproduce these values, providing a foundational check for the accuracy of the theoretical model.
| Parameter | Typical Experimental Value (Å) | Computational Goal |
| a | 9.22 | Minimize total energy to find equilibrium value |
| b | 3.53 | Minimize total energy to find equilibrium value |
| c | 6.59 | Minimize total energy to find equilibrium value |
| β | 111.6° | Minimize total energy to find equilibrium value |
| Note: Experimental values can vary slightly between different reports. The goal of computational optimization is to theoretically determine these stable lattice parameters. |
Electronic Structure Calculations and Validation with Experimental Data
DFT calculations are powerful tools for elucidating the electronic structure of NiV₂O₆, including its band gap and density of states (DOS). The calculated electronic structure provides insights into whether the material is a metal, semiconductor, or insulator, and explains its optical and electronic properties.
However, a well-known limitation of standard DFT functionals like GGA is the underestimation of the band gap. researchgate.net Therefore, it is essential to validate the computational results against experimental data. researchgate.net Experimental techniques such as UV-Vis-NIR diffusion reflectance spectroscopy and Raman spectroscopy provide critical data for this validation. researchgate.netmdpi.com For instance, NiV₂O₆ has been experimentally determined to have a wide band gap of approximately 2.4 eV and a high absorption coefficient, making it suitable for photodetection applications. mdpi.com Theoretical calculations must be able to reproduce or justifiably explain these experimental findings. Discrepancies between calculated and measured values often necessitate the use of more advanced computational methods, such as hybrid DFT functionals, which can provide more accurate band gap predictions. lidsen.com
| Property | Experimental Value | Computational Validation |
| Band Gap (E_g) | ~2.4 eV mdpi.com | Calculations using standard GGA may underestimate this value; hybrid functionals often provide better agreement. |
| Optical Absorption | High coefficient (> 10⁴ cm⁻¹) mdpi.com | Can be calculated from the electronic band structure and compared with experimental spectra. |
| Vibrational Modes | Specific Raman bands observed mdpi.com | A vibrational analysis can be performed on the optimized structure to calculate theoretical Raman frequencies for comparison. |
Simulation of Interfacial Phenomena in NiV₂O₆-based Heterostructures
The performance of NiV₂O₆ in electronic and photoelectrochemical devices is often determined by its behavior at interfaces with other materials. Computational simulations are vital for understanding the complex phenomena that occur when NiV₂O₆ forms a heterostructure, for example, with bismuth vanadate (B1173111) (BiVO₄).
When two different semiconductor materials like NiV₂O₆ and BiVO₄ are brought into contact, their Fermi levels must align, leading to charge transfer and the formation of a potential difference across the interface. The calculation of average electrostatic potentials is a well-established technique to align the energy levels of different structural models and understand the resulting band alignment. lidsen.comosti.gov
By computing the electrostatic potential profile across the NiV₂O₆/BiVO₄ interface, researchers can determine the valence and conduction band offsets. lidsen.com This alignment dictates the direction of electron and hole transfer across the junction, which is a critical factor in the efficiency of devices like photocatalysts and solar cells. lidsen.comosti.gov The potential transition at the interface is directly responsible for creating a barrier or a driving force for charge separation.
The charge redistribution and potential drop at the interface of a heterostructure result in the formation of a built-in electric field (BIEF). rsc.org This internal field is caused by the uneven distribution of electrons at the interface. rsc.org A BIEF can have profound implications for device performance, as it can spatially separate photogenerated electrons and holes, thereby inhibiting their recombination. researchgate.netrsc.org
Molecular Dynamics Simulations for Structural Dynamics
Molecular dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of atoms and molecules in a material. By solving the classical equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the structural dynamics, thermodynamic properties, and kinetic processes that are often inaccessible to experimental methods alone. While specific molecular dynamics simulation studies on nickel vanadium oxide (NiV2O6) are not extensively available in publicly accessible literature, the principles and methodologies are well-established and can be applied to understand the structural dynamics of this complex oxide.
The application of MD simulations to NiV2O6 would allow for the investigation of a range of dynamic phenomena. These include the analysis of lattice vibrations (phonons), the study of phase transitions at different temperatures and pressures, and the examination of the behavior of defects within the crystal structure. Such simulations can also elucidate the mechanisms of ion transport, which is particularly relevant for materials with potential applications in energy storage.
To perform a molecular dynamics simulation of NiV2O6, a crucial first step is the development or selection of an appropriate force field. The force field consists of a set of potential energy functions and parameters that describe the interactions between the nickel, vanadium, and oxygen atoms. These parameters can be derived from experimental data or from more accurate, but computationally expensive, quantum mechanical calculations (ab initio methods). For complex oxides, developing a reliable force field that can accurately model the intricate interplay of ionic and covalent bonding is a significant challenge.
Once a suitable force field is established, the simulation proceeds by defining a simulation box containing a number of NiV2O6 unit cells with periodic boundary conditions to mimic an infinite crystal. The atoms are assigned initial velocities corresponding to a specific temperature. The system is then allowed to evolve over time by numerically integrating Newton's equations of motion. The initial phase of the simulation, known as equilibration, ensures that the system reaches a stable thermodynamic state. Following equilibration, a production run is performed, during which the trajectories of all atoms are saved for subsequent analysis.
From the atomic trajectories, a wealth of information about the structural dynamics of NiV2O6 can be extracted. For instance, the mean square displacement (MSD) of the atoms as a function of time can be calculated to determine diffusion coefficients, providing insight into ionic conductivity. The radial distribution function (RDF) can be computed to analyze the local atomic structure and how it changes with temperature. Furthermore, by analyzing the collective motions of atoms, the phonon dispersion curves and density of states can be determined, which are fundamental to understanding the material's thermal properties.
While awaiting dedicated molecular dynamics studies on NiV2O6, insights can be drawn from simulations of related materials such as nickel oxide (NiO) and vanadium oxides (e.g., V2O5). For instance, MD simulations of NiO have been used to study its surface properties and the dynamics of defects. semanticscholar.org Similarly, simulations of vanadium oxides have provided understanding of their behavior as catalyst materials. acs.org These studies highlight the potential of MD simulations to unravel the complex atomic-scale dynamics that govern the macroscopic properties of NiV2O6.
The table below illustrates the kind of detailed interatomic potential parameters that would be required to initiate a molecular dynamics simulation for NiV2O6, based on a hypothetical model. These parameters define the strength and nature of the interactions between the different types of atoms in the crystal lattice.
| Interaction Pair | Potential Type | Parameter 1 (unit) | Parameter 2 (unit) | Parameter 3 (unit) |
|---|---|---|---|---|
| Ni-O | Buckingham | A (eV) | ρ (Å) | C (eV·Å⁶) |
| V-O | Buckingham | A (eV) | ρ (Å) | C (eV·Å⁶) |
| O-O | Buckingham | A (eV) | ρ (Å) | C (eV·Å⁶) |
| Ni-V | Lennard-Jones | ε (eV) | σ (Å) | - |
Further analysis from a hypothetical MD simulation could yield data on the mean square displacement of the constituent ions at various temperatures, as shown in the following interactive table. This data would be critical in assessing the thermal stability and potential for ionic conduction within the material.
| Temperature (K) | MSD of Ni²⁺ (Ų) | MSD of V⁵⁺ (Ų) | MSD of O²⁻ (Ų) |
|---|---|---|---|
| 300 | 0.015 | 0.012 | 0.020 |
| 600 | 0.035 | 0.030 | 0.045 |
| 900 | 0.060 | 0.055 | 0.075 |
Note: The data presented in the tables are hypothetical and for illustrative purposes to demonstrate the output of molecular dynamics simulations.
Advanced Applications of Nickel Vanadium Oxide Niv2o6 in Materials Science and Engineering
Energy Storage Applications of NiV₂O₆
Research into NiV₂O₆ has primarily focused on its utility as an electrode material, where its capacity for efficient charge storage and transfer is critical. The compound's performance in both lithium-ion batteries and supercapacitors highlights its versatility.
In the realm of lithium-ion batteries (LIBs), NiV₂O₆ has been investigated as a high-capacity electrode material, demonstrating notable performance that could surpass conventional materials.
Primarily, NiV₂O₆ has been successfully utilized as a novel anode material for LIBs. researchgate.netepa.gov Benefiting from the multielectron reaction involving both nickel (Ni) and vanadium (V), the NiV₂O₆ electrode exhibits excellent electrochemical performance. researchgate.net At a current density of 0.1 A g⁻¹, a stable discharge specific capacity of approximately 1200 mA h g⁻¹ has been observed. researchgate.net This capacity is more than three times that of commercially available graphite anodes, positioning NiV₂O₆ as a promising alternative for high-capacity batteries. researchgate.net After an initial activation process, which reduces particle size and increases pseudocapacitance contribution, the material shows a highly stable reversible capacity. researchgate.net
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Discharge Specific Capacity | ~1200 mA h g⁻¹ | 0.1 A g⁻¹ | researchgate.net |
| Comparison | More than 3x the capacity of commercial graphite | researchgate.net |
The high capacity of NiV₂O₆ electrodes is attributed to a multielectron reaction mechanism involving both its nickel and vanadium components. researchgate.netepa.gov To understand the charge and discharge processes, detailed analyses have been conducted for the first time using a combination of in-situ X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and scanning electron microscopy (SEM). researchgate.net This multielectron reaction allows for a higher transfer of charge compared to traditional anode materials, which is a key factor in its superior specific capacity. researchgate.net
NiV₂O₆ also demonstrates significant potential as an electrode material for supercapacitors, owing to its high specific capacitance and stability.
Different morphologies of NiV₂O₆ have been synthesized and tested, yielding impressive results. NiV₂O₆ nanospheres have been shown to provide a superior specific capacity of 565.5 C/g at a current density of 1 A/g. nih.govresearchgate.net This material also exhibits robust cycling stability, retaining 84.6% of its initial capacity after 3000 charge-discharge cycles. nih.govresearchgate.net
In another study, hydrothermally synthesized NiV₂O₆ with a rod-like architecture achieved a maximum specific capacitance of 412 F/g at a scan rate of 2 mV/s and 297 F/g at 3 A/g. researchgate.net This electrode demonstrated good stability with 89.5% specific capacitance retention after 500 consecutive cycles. researchgate.net
| Material Morphology | Specific Capacitance | Current Density / Scan Rate | Cycling Stability | Reference |
|---|---|---|---|---|
| Nanospheres | 565.5 C/g | 1 A/g | 84.6% retention after 3000 cycles | nih.govresearchgate.net |
| Rod-like Architecture | 412 F/g | 2 mV/s | 89.5% retention after 500 cycles | researchgate.net |
| 297 F/g | 3 A/g |
The performance of NiV₂O₆-based supercapacitors has been evaluated in both aqueous and solid-state electrolyte systems.
In an aqueous electrolyte, an asymmetric supercapacitor device using NiV₂O₆ nanospheres can achieve an energy density of 24.3 Wh kg⁻¹ at a power density of 800 W kg⁻¹. nih.gov Another study using a 1 M LiCl aqueous electrolyte reported a high energy density of 165 Wh/kg at a power density of 3015 W/kg. researchgate.net
For solid-state applications, which are crucial for developing flexible and wearable electronics, a device using a solid-state gel electrolyte delivered an energy density of 7.8 Wh kg⁻¹ at a power density of 850 W kg⁻¹. nih.gov This flexible asymmetric supercapacitor also showed good stability, with 74% capacitance retention over 3000 charge-discharge cycles, underscoring the potential of NiV₂O₆ for next-generation flexible energy storage devices. nih.gov
| Electrolyte Type | Energy Density | Power Density | Reference |
|---|---|---|---|
| Aqueous | 165 Wh/kg | 3015 W/kg | researchgate.net |
| Aqueous | 24.3 Wh kg⁻¹ | 800 W kg⁻¹ | nih.gov |
| Solid-State Gel | 7.8 Wh kg⁻¹ | 850 W kg⁻¹ | nih.gov |
Supercapacitor Electrode Materials
Development of Flexible and All-Solid-State Supercapacitor Devices
The demand for flexible and wearable electronic devices has driven research into adaptable energy storage solutions. nih.gov NiV₂O₆ has shown great promise as an electrode material for flexible, all-solid-state supercapacitors. nih.gov Researchers have successfully fabricated NiV₂O₆ nanospheres using a hydrothermal method combined with a room-temperature liquid phase synthesis. nih.gov This method yields architectures with high electrical conductivity, a large surface area, and porous networks, which are crucial for high-performance electrochemical energy storage. nih.govresearchgate.net
An asymmetric supercapacitor device utilizing a NiV₂O₆ nanosphere electrode can achieve a voltage window of 1.6 V. nih.govresearchgate.net In a solid-state gel electrolyte, which is essential for flexible applications, these devices have demonstrated an energy density of 7.8 Wh kg⁻¹ at a power density of 850 W kg⁻¹. nih.govresearchgate.net Furthermore, the flexible asymmetric supercapacitor maintained 74% of its initial capacitance after 3000 charge-discharge cycles, indicating good cyclic stability and its potential for use in flexible and transparent energy storage devices. nih.govresearchgate.net
| Parameter | Aqueous Electrolyte | Solid-State Gel Electrolyte |
| Energy Density | 24.3 Wh kg⁻¹ | 7.8 Wh kg⁻¹ |
| Power Density | 800 W kg⁻¹ | 850 W kg⁻¹ |
| Voltage Window | 1.6 V | 1.6 V |
| Cycling Stability | 84.6% after 3000 cycles | 74% after 3000 cycles |
Fabrication and Performance of NiV₂O₆-based Nanohybrid Electrodes
To further enhance the electrochemical performance of NiV₂O₆, researchers have focused on creating nanohybrid electrodes. These structures combine NiV₂O₆ with other functional materials to leverage synergistic effects. A notable example is a NiV₂O₆-V₂CTₓ nanohybrid, synthesized via a simple hydrothermal process where NiV₂O₆ nanobelts are grown directly on layered V₂CTₓ MXene sheets. acs.org The 2D V₂CTₓ MXene provides exceptional electrical conductivity and a functionalized surface that improves the structural integrity and electrochemical characteristics of the NiV₂O₆. acs.org
Another approach involves the creation of NiV₂O₆/CeO₂ nanocomposites. researchgate.net These hybrid materials can be synthesized using methods like co-precipitation. The combination of the p-type semiconductor NiV₂O₆ with an n-type semiconductor like CeO₂ creates a heterostructure that facilitates charge separation and transport, which is beneficial for both energy storage and catalytic applications. researchgate.netresearchgate.net The fabrication of such nanohybrids offers a versatile strategy to tailor the properties of NiV₂O₆ electrodes for specific high-performance applications. acs.org
Zinc-Ion Battery Cathode Materials
Aqueous zinc-ion batteries (ZIBs) are gaining attention as a safe, low-cost, and environmentally friendly alternative for large-scale energy storage. Vanadium-based oxides are considered promising cathode materials due to their layered structures suitable for zinc ion storage. researchgate.netsciengine.com NiV₂O₆, in particular, is a newer candidate for ZIB cathodes, valued for the multiple valence states of its constituent metals (vanadium and nickel), strong redox kinetics, and an efficient charge transport mechanism. acs.org In the NiV₂O₆ structure, nickel cations act as stabilizing pillars within the layers of vanadium oxide polyhedra, creating a highly stable framework. acs.org
Reversible Zinc Storage and Rate Performance
The performance of a ZIB is heavily dependent on the cathode's ability to reversibly store zinc ions and to perform well at various charge-discharge rates. A NiV₂O₆-V₂CTₓ nanohybrid cathode has demonstrated impressive reversible zinc storage capacity and superior rate performance. acs.org It achieved a high specific capacity of 388 mAh g⁻¹ at a low rate of 0.1C. acs.org The material also exhibited excellent cycling stability, retaining 89.2% of its initial capacity after 1000 cycles at a rate of 0.5C. acs.org The ability to maintain high capacity at increasing current densities is a key indicator of good rate performance. acs.org The similar ionic radii and divalent nature of nickel and zinc ions are thought to facilitate their easy intercalation and deintercalation within the crystal structure, contributing to this high performance. acs.org
| C-Rate | Specific Capacity (mAh g⁻¹) |
| 0.1C | 388 |
| 0.3C | 340 |
| 0.5C | 311 |
| 1.0C | 268 |
| 2.0C | 228 |
Microstructure Engineering for Enhanced Electrochemical Characteristics
Microstructure engineering is a key strategy for improving the electrochemical performance of battery materials. mdpi.comnih.gov For NiV₂O₆, this involves controlling the material's morphology, particle size, and porosity to enhance ion diffusion and structural stability. nih.govmdpi.com For example, fabricating NiV₂O₆ as nanospheres creates a porous network with a large surface area. nih.gov This structure provides more active sites for electrochemical reactions and shortens the diffusion pathways for zinc ions, thereby boosting performance. researchgate.net
Similarly, growing NiV₂O₆ nanobelts on a conductive substrate like V₂CTₓ MXene is another form of microstructure engineering. acs.org This approach prevents the agglomeration of the nanobelts and ensures good electrical contact, which is crucial for maintaining structural integrity and achieving high rate capability. sciengine.com By designing and controlling the architecture of NiV₂O₆ at the nanoscale, it is possible to significantly enhance its specific capacity, cycling stability, and rate performance as a cathode material for zinc-ion batteries. nih.gov
Catalytic Applications of NiV₂O₆
Beyond energy storage, the properties of NiV₂O₆ make it a candidate for catalytic applications. As a p-type semiconductor with a high surface area and good electrochemical stability, it possesses the fundamental characteristics required for a catalyst. researchgate.net The presence of multiple oxidation states for both nickel (Ni²⁺/Ni³⁺) and vanadium (V²⁺ to V⁵⁺) allows it to facilitate redox reactions, which are central to many catalytic processes. researchgate.net
Photocatalysis for Environmental Remediation
Heterogeneous photocatalysis is recognized as a sustainable technology for addressing environmental pollution, as it uses light to activate a semiconductor catalyst to degrade contaminants. beilstein-journals.orgmdpi.commdpi.com NiV₂O₆-based materials have shown potential in this area. researchgate.net The fundamental mechanism involves the generation of electron-hole pairs when the semiconductor is irradiated with light of sufficient energy. mdpi.com These charge carriers can then react with water and oxygen to produce highly reactive radicals that break down organic pollutants into less harmful substances. mdpi.com
| Catalyst | Pollutant | Degradation Efficiency | Time |
| NiV₂O₆/CeO₂ | Organic Pollutant | 93.3% | 120 minutes |
Degradation of Organic Pollutants (e.g., Dyes) under Visible Light
Nickel vanadium oxide (NiV₂O₆) has emerged as a promising photocatalyst for the degradation of organic pollutants in wastewater, utilizing visible light as a clean and abundant energy source. ignited.insemanticscholar.org This process, known as heterogeneous photocatalysis, is considered an advanced oxidation process (AOP) capable of mineralizing complex organic molecules into less harmful substances. researchgate.net The photocatalytic efficiency of NiV₂O₆ and related vanadates is often evaluated using model organic dyes, such as Methylene Blue (MB), Rhodamine B (RhB), and Methyl Orange (MO), due to their stable molecular structures and common presence in industrial effluents. researchgate.netenpress-publisher.com
When NiV₂O₆ is irradiated with visible light, it absorbs photons with energy equal to or greater than its band gap, leading to the generation of electron-hole pairs. jetir.org These charge carriers initiate a series of redox reactions that degrade the dye molecules. Studies on similar vanadium oxide-based systems have demonstrated significant degradation efficiencies under simulated sunlight or visible light irradiation. For instance, nickel-doped vanadium pentoxide has been shown to achieve 100% removal of RhB dye. researchgate.net While specific degradation percentages for pure NiV₂O₆ vary depending on experimental conditions (e.g., catalyst morphology, concentration, light intensity, and pH), the compound is recognized for its ability to harness visible light for environmental remediation. semanticscholar.orgresearchgate.net
The degradation process is typically monitored by measuring the change in the concentration of the dye over time using UV-Vis spectroscopy. The performance of NiV₂O₆ is often compared to other semiconductor photocatalysts to assess its relative effectiveness. The results from these studies highlight the potential of NiV₂O₆ as a viable material for treating water contaminated with organic dyes. ignited.inenpress-publisher.com
Analysis of Photocatalytic Reaction Mechanisms and Reactive Species
The separated electrons and holes migrate to the surface of the NiV₂O₆ catalyst and participate in redox reactions with adsorbed water molecules, oxygen, and organic pollutants. The primary mechanism involves the generation of highly reactive oxygen species (ROS). researchgate.net
The key reactions are as follows:
Hole (h⁺) Reactions: The holes in the valence band are powerful oxidizing agents. They can directly oxidize the adsorbed organic dye molecules. More importantly, they can react with water (H₂O) or hydroxide ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH). researchgate.netnih.gov
Electron (e⁻) Reactions: The electrons in the conduction band are reducing agents. They typically react with dissolved oxygen molecules (O₂) to form superoxide radicals (•O₂⁻). These superoxide radicals can then participate in further reactions to generate other ROS, including hydroxyl radicals. nih.gov
The generated hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻) are extremely reactive and non-selective, allowing them to attack and break down the complex molecular structures of organic dyes into simpler, less toxic intermediates and, ultimately, into carbon dioxide (CO₂), water (H₂O), and mineral acids. researchgate.netnih.gov Scavenger experiments, where specific chemical agents are added to quench certain reactive species, are often employed to determine the dominant ROS responsible for the degradation process. nih.gov
Role of Surfactants and Heterojunction Formation in Enhancing Activity
The photocatalytic performance of NiV₂O₆ can be significantly enhanced through strategic material design, focusing on morphology control using surfactants and the creation of heterojunctions to improve charge separation. nih.govnih.gov
Surfactants in Synthesis: Surfactants are frequently used during the synthesis of NiV₂O₆ nanomaterials to control their size, shape, and surface properties. rsc.org By acting as templates or stabilizing agents, surfactants can influence the nucleation and growth of the catalyst crystals, leading to desired morphologies such as nanosheets, nanorods, or porous structures. nih.govresearchgate.net These tailored morphologies often result in a higher surface area and more exposed active sites, which increases the adsorption of pollutants and enhances light harvesting. nih.govredalyc.org For example, cationic and anionic surfactants can be used to create nanostructures with high porosity, facilitating the transport of reactants and products and ultimately boosting photocatalytic efficiency. rsc.orgresearchgate.net
Heterojunction Formation: A major limitation in photocatalysis is the rapid recombination of photogenerated electron-hole pairs. nih.gov To overcome this, NiV₂O₆ can be combined with another semiconductor material to form a heterojunction. researchgate.net This interface between two different materials creates an internal electric field that promotes the spatial separation of electrons and holes. cjsc.ac.cn When NiV₂O₆ is coupled with a suitable material (e.g., another metal oxide or a sulfide), electrons may transfer to one material while holes accumulate in the other, drastically reducing recombination rates and increasing the lifetime of the charge carriers. nih.govfrontiersin.org This enhanced charge separation means more electrons and holes are available to generate reactive oxygen species, leading to a significant improvement in the degradation rate of organic pollutants. frontiersin.orgresearchgate.net
Recyclability and Stability of NiV₂O₆ Photocatalysts
For practical application in wastewater treatment, the long-term stability and reusability of a photocatalyst are critical factors. rsc.org NiV₂O₆ photocatalysts are investigated for these properties to ensure they can maintain high degradation efficiency over multiple treatment cycles without significant loss of activity or structural integrity. nih.govokayama-u.ac.jp
The recyclability of NiV₂O₆ is typically assessed by conducting repeated photocatalytic degradation experiments using the same batch of catalyst. nih.gov After each cycle, the catalyst is separated from the solution (often through centrifugation or filtration), washed, dried, and then reintroduced into a fresh pollutant solution for the next run. nih.gov The degradation efficiency is measured for each cycle. Ideally, the catalyst should exhibit only a minor decrease in performance after several consecutive runs. For instance, many stable photocatalysts can maintain over 89% efficiency even after five cycles. researchgate.net Any significant drop in efficiency might indicate deactivation of the catalyst surface or photocorrosion. nih.govresearchgate.net
The stability of the catalyst is also examined by analyzing its physical and chemical properties before and after the photocatalytic process. Techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) are used to confirm that the crystal structure and morphology of the NiV₂O₆ have not undergone significant changes. nih.gov A stable catalyst will retain its phase and structure, demonstrating its robustness under reaction conditions and its potential for cost-effective, long-term use in environmental applications. nih.govrsc.org
Electrocatalysis for Energy Conversion Reactions
Beyond photocatalysis, Nickel vanadium oxide (NiV₂O₆) also demonstrates significant potential as an electrocatalyst in energy conversion and storage systems. Its unique electronic structure and the synergistic effects between nickel and vanadium make it a candidate for catalyzing critical electrochemical reactions. researchgate.net
Oxygen Evolution Reaction (OER) and Oxygen Reduction Reaction (ORR) Catalysis
The Oxygen Evolution Reaction (OER) and Oxygen Reduction Reaction (ORR) are fundamental processes in many renewable energy technologies, including water splitting and metal-air batteries. researchgate.netresearchgate.net However, these reactions often suffer from slow kinetics, requiring efficient electrocatalysts to proceed at practical rates. borophene.com
NiV₂O₆ is investigated as a cost-effective alternative to precious metal catalysts (like IrO₂ for OER and Pt for ORR). researchgate.netborophene.com Nickel-based materials are well-known for their OER activity in alkaline media. youtube.comjecst.org The incorporation of vanadium can further tune the electronic properties and create more active sites, potentially enhancing the performance for both OER and ORR. The performance of an electrocatalyst is evaluated based on key metrics:
Overpotential: The additional potential required beyond the thermodynamic equilibrium potential to drive the reaction at a specific current density. A lower overpotential indicates a more efficient catalyst. youtube.com
Tafel Slope: This value provides insight into the reaction mechanism and how rapidly the reaction rate increases with applied potential. A smaller Tafel slope is desirable. borophene.com
Application in Rechargeable Metal-Air Batteries (e.g., Zinc-Air Batteries)
The bifunctional electrocatalytic activity of materials like NiV₂O₆ for both OER and ORR makes them highly suitable for use as air cathode catalysts in rechargeable metal-air batteries, such as zinc-air batteries (ZABs). researchgate.netnih.gov ZABs are a promising energy storage technology due to their high theoretical energy density, low cost, and enhanced safety. nih.govpolyu.edu.hk
The performance of a rechargeable ZAB relies heavily on the efficiency and durability of the air electrode, which facilitates the ORR during battery discharge and the OER during charging. researchgate.net NiV₂O₆-based materials can serve as the active catalyst in this electrode. Recent studies on NiV₂O₆-based composites for related zinc-ion batteries (ZIBs) have demonstrated their excellent electrochemical performance. For example, a NiV₂O₆-V₂CTₓ nanohybrid used as a cathode material for aqueous ZIBs delivered a high specific capacity and maintained a large percentage of its initial capacity after many cycles. acs.org
The key performance indicators for NiV₂O₆ in such battery applications include:
Specific Capacity: The amount of charge the electrode can store per unit mass (measured in mAh g⁻¹). acs.org
Rate Capability: The ability of the battery to maintain its capacity at high charge/discharge rates. acs.org
Cycling Stability: The retention of capacity over a large number of charge-discharge cycles. acs.org
The table below summarizes the reported performance of a NiV₂O₆-based nanohybrid in a zinc-ion battery system, highlighting its potential for energy storage applications. acs.org
| Parameter | Value |
| Initial Specific Capacity | 388 mAh g⁻¹ (at 0.1C rate) |
| Cycling Stability | 89.2% capacity retention after 1000 cycles (at 0.5C rate) |
| Electrode Composition | NiV₂O₆-V₂CTₓ Nanohybrid |
These findings underscore the promise of NiV₂O₆ as a robust electrode material for next-generation rechargeable batteries, including zinc-air systems. nih.govacs.org
Design of Dual-Phase Heterogeneous Electrocatalysts
Nickel vanadium oxide (NiV₂O₆) has been identified as a component in the design of advanced dual-phase heterogeneous electrocatalysts. These materials are of particular interest for applications in energy conversion and storage, such as in metal-air batteries. A novel class of dual-phase heterogeneous electrocatalysts has been developed through a hydrothermal growth process, where silver-manganese (AgMn) heterometal nanoparticles are anchored onto two-dimensional (2D) nanosheets of NiV₂O₆. proquest.com This architecture is designed to leverage the synergistic effects between the two phases to enhance electrocatalytic activity.
The design of these dual-phase catalysts aims to create a larger surface area and facilitate efficient charge transfer and redistribution at the interface of the different materials. proquest.com The strong electronic interactions between the highly active NiV₂O₆ nanosheets and the AgMn nanoparticles are believed to be responsible for the superior bifunctional electrocatalytic activity for both the oxygen reduction reaction (ORR) and the oxygen evolution reaction (OER). proquest.com
In a practical application, these dual-phase NiV₂O₆/AgMn catalysts have been used as the air cathode in a zinc-air battery. The performance of this battery showed a stable discharge-charge voltage gap of 0.83 V at a current density of 50 mA cm⁻², a specific capacity of 660 mAh g⁻¹, and long-term stability. proquest.com Specifically, the battery demonstrated a life cycle of over 146 hours at 10 mA cm⁻² and 11 hours at 50 mA cm⁻². proquest.com Furthermore, a pouch-type zinc-air battery utilizing this catalyst exhibited long-term stability for over 33.9 hours at 10 mA cm⁻². proquest.com These results highlight the potential of NiV₂O₆ as a key component in the design of new dual-phase electrocatalysts for energy applications. proquest.com
Heterogeneous Catalysis for Chemical Synthesis
Oxidative Dehydrogenation Reactions
The oxidative dehydrogenation (ODH) of light alkanes to produce olefins is a significant industrial process. Vanadium-based catalysts are well-known for their activity in these reactions. However, based on the available research, there is no specific information detailing the use of nickel vanadium oxide (NiV₂O₆) as a catalyst for oxidative dehydrogenation reactions. Studies on ODH catalysts tend to focus on other forms of vanadium oxides, often supported on various materials, or on nickel oxide-based systems promoted by other elements like niobium. For instance, in some Ni-Nb-O catalyst systems studied for ethane ODH, an inactive mixed-oxide phase of NiNb₂O₆ was observed to form at higher niobium concentrations, which differs from the NiV₂O₆ compound. researchgate.net
Hydrogen Storage Enhancements (e.g., in Magnesium Hydride Systems)
Magnesium hydride (MgH₂) is a promising material for solid-state hydrogen storage due to its high hydrogen capacity. However, its practical application is hindered by poor kinetics and high thermodynamic stability. Catalysis is a key strategy to improve the hydrogen storage properties of MgH₂. While various materials, including those containing nickel and vanadium, have been investigated as catalysts to enhance the performance of magnesium hydride systems, there is no specific research available that identifies nickel vanadium oxide (NiV₂O₆) as a catalyst for this purpose. The existing research focuses on other forms of nickel or vanadium-based catalysts to improve the hydrogen absorption and desorption kinetics of MgH₂.
Photoelectrochemical (PEC) Applications of NiV₂O₆
Nickel vanadium oxide has demonstrated potential as a visible-light-active material for photoelectrochemical (PEC) applications, particularly for water oxidation. Films of NiV₂O₆ have been fabricated and characterized as n-type semiconductors, making them suitable for use as photoanodes in PEC cells. ub.edu These films exhibit optical transitions at approximately 2.1 eV (indirect) and 2.4 eV (direct), allowing them to absorb a portion of the visible light spectrum. ub.edu
The triclinic crystal structure of NiV₂O₆ is a key feature of these photoactive films. ub.edu Photoelectrochemical testing in a 1 M potassium hydroxide (KOH) electrolyte has shown that about 45% of the generated photocurrent comes from light with a wavelength greater than 420 nm. ub.edu Furthermore, NiV₂O₆ electrodes have demonstrated stable photocurrent under bias in a basic electrolyte, which is indicative of chemical stability against photocorrosion. ub.edu The ability of the photogenerated holes to thermodynamically oxidize water has been confirmed by oxygen evolution measurements, which showed a Faradaic efficiency of approximately 80%. ub.edu
Photoanodes for Water Oxidation
NiV₂O₆ serves as a promising photoanode material for PEC water oxidation due to the natural abundance and relatively low cost of nickel and vanadium. ub.edu When used as a standalone photoanode, NiV₂O₆ films can harness visible light to drive the water oxidation reaction. ub.edu The performance of these photoanodes can be further enhanced by the application of oxygen evolution catalysts and by n-type doping to improve electrical conductivity and catalytic activity. ub.edu
The integration of NiV₂O₆ as an interfacial layer in other photoanode systems has also been shown to be an effective strategy. For example, a BiVO₄ photoanode with a NiV₂O₆ back contact interfacial layer was fabricated, resulting in a significant enhancement in PEC performance. This optimized photoanode, when further modified with a cobalt phosphate (Co-Pi) oxygen evolution catalyst, achieved a stable photocurrent density of 4.8 mA cm⁻² at 1.23 V versus the reversible hydrogen electrode (RHE). This represents a 12-fold increase compared to a pristine BiVO₄ photoanode. The primary role of the NiV₂O₆ layer in this system is to increase the hole diffusion length and minimize charge recombination at the back contact interface.
The performance of NiV₂O₆-based photoanodes is characterized by key parameters such as photocurrent density and flat-band potential. For NiV₂O₆ films, photoelectrochemical testing has provided insights into these properties.
The flat-band potential is a crucial parameter for a semiconductor electrode as it determines the potential at which there is no space-charge layer and consequently no net charge transfer in the dark. For NiV₂O₆, the flat-band potential has been determined to be approximately 0.6 V versus RHE. ub.edu This potential is sufficiently positive to allow photogenerated holes to drive the water oxidation reaction from a thermodynamic standpoint. ub.edu
The photocurrent density is a measure of the efficiency of the photoelectrochemical process. In the case of the NiV₂O₆/BiVO₄ heterostructure photoanode, a significant and stable photocurrent density was achieved. The optimized Co-Pi/NiV₂O₆/BiVO₄ photoanode produced a stable photocurrent density of 4.8 mA cm⁻² at 1.23 V vs. RHE. Transient photocurrent analysis of this system revealed that the NiV₂O₆ BCI layer was instrumental in increasing the hole diffusion length from 44 to 95 nm.
Below is a data table summarizing the photoelectrochemical properties of NiV₂O₆-containing photoanodes based on available research findings.
| Photoanode Composition | Photocurrent Density (mA cm⁻²) at 1.23 V vs. RHE | Flat-Band Potential (V vs. RHE) | Key Findings |
| NiV₂O₆ film | Not specified in the provided search results | ~0.6 | Acts as a visible-light-active n-type semiconductor; stable in basic electrolyte. ub.edu |
| Co-Pi/NiV₂O₆/BiVO₄ | 4.8 | Not specified for the composite | NiV₂O₆ layer increases hole diffusion length and reduces back contact recombination. proquest.com |
Chemical Stability and Photocorrosion Resistance in Electrolytes
The chemical stability and resistance to photocorrosion in electrolytic environments are critical for the long-term performance of photoelectrochemical (PEC) devices. For nickel-based oxide materials, stability in alkaline electrolytes is often attributed to the formation of a protective surface layer. In nickel monosilicide, for instance, a surface layer of nickel hydroxide (Ni(OH)₂) provides significant anodic resistance in NaOH solutions researchgate.net. This principle of forming a stable hydroxide layer can be extended to mixed metal oxides like Nickel Vanadium Oxide.
Strategies for Enhancing Charge Carrier Separation and Diffusion Length
Efficient charge carrier separation and long diffusion lengths are paramount for high-performance photoelectrochemical applications. A primary strategy to achieve this in semiconductor materials like NiV₂O₆ is through doping and the creation of controlled interfacial layers. Doping can modify the electronic structure of the material, which in turn enhances electrical conductivity and creates a greater number of active sites, facilitating the separation of photogenerated electron-hole pairs researchgate.net.
Role of Doping and Interfacial Layers in PEC Performance
Doping and the introduction of interfacial layers are critical strategies for tuning the photoelectrochemical (PEC) performance of NiV₂O₆. Research on related nickel and vanadium oxide systems demonstrates the effectiveness of these approaches.
Doping: Doping nickel oxide with elements like lithium has been shown to greatly improve device performance by optimizing the electronic structure for charge transport nih.gov. Similarly, incorporating vanadium into nickel hydroxide has been found to modify its electronic structure, narrow the bandgap, and result in enhanced conductivity and a higher number of active sites for catalysis researchgate.net. In vanadium pentoxide (V₂O₅), doping with nickel can increase the charge storage capacity, a key parameter in many electrochemical applications mdpi.comresearchgate.net. These findings suggest that doping NiV₂O₆ with appropriate elements could significantly enhance its intrinsic electronic and catalytic properties.
Sensing Applications of NiV₂O₆
While related metal oxides like nickel oxide (NiO) and vanadium pentoxide (V₂O₅) have been investigated for various sensing applications, including gas and glucose detection researchgate.netnih.govresearchgate.net, the primary documented sensing application for the specific compound Nickel Vanadium Oxide (NiV₂O₆) is in the field of photodetection mdpi.comresearchgate.netresearchgate.net. The unique optical and electrical characteristics of NiV₂O₆ make it a suitable material for converting light signals into measurable electrical signals.
Photodetector Device Fabrication and Performance
Photodetectors based on NiV₂O₆ have been successfully fabricated using scalable techniques. One effective method involves growing NiV₂O₆ thin films on glass substrates via nebulizer spray pyrolysis mdpi.comresearchgate.net. The structural properties of the resulting films are typically confirmed using analytical techniques such as X-ray diffraction and micro-Raman analysis, which have verified the formation of a triclinic NiV₂O₆ crystal system mdpi.comresearchgate.net. The morphology of these films is often characterized by a porous, mesh-like structure, which provides a large specific surface area beneficial for photodetection applications mdpi.comresearchgate.net.
Photo-response and Sensitivity Characterization
The performance of NiV₂O₆ photodetectors is evaluated based on key metrics such as sensitivity, photo-response, and rise/decay times. In one study, NiV₂O₆ thin films of varying thicknesses were tested under visible light irradiation at a bias voltage of 3V researchgate.net. The sensitivity was found to be highly dependent on the film's thickness, with values of 328, 511, and 433 recorded for three different samples mdpi.comresearchgate.netresearchgate.net.
The temporal response, which measures how quickly the detector reacts to changes in illumination, is another critical parameter. The fastest rise time (the time to go from 10% to 90% of maximum photocurrent) and fall time (90% to 10%) recorded for an optimized NiV₂O₆ film were 0.29 seconds and 0.52 seconds, respectively mdpi.com.
Table 1: Performance Metrics of NiV₂O₆ Photodetectors
Data based on research into NiV₂O₆ thin films of varying thicknesses (S1, S2, S3).
| Sample | Sensitivity | Rise Time (s) | Decay Time (s) |
|---|---|---|---|
| S1 | 328 | - | - |
| S2 | 511 | 0.29 | 0.52 |
| S3 | 433 | - | - |
Influence of Film Thickness and Porosity on Photodetector Efficiency
The efficiency of NiV₂O₆ photodetectors is strongly influenced by the physical characteristics of the thin film, particularly its thickness and porosity. Research shows a clear correlation where increased film thickness leads to greater surface roughness and more porous microstructures mdpi.comresearchgate.net. This enhanced porosity results in a larger specific surface area, which is advantageous for light trapping and increases the interaction between light and the material mdpi.comresearchgate.net.
Furthermore, the optical properties of the film are affected by its thickness. The optical band gap of NiV₂O₆ films has been observed to decrease from 2.02 eV to 1.58 eV as the layer thickness increases mdpi.comresearchgate.net. This change in the band gap, combined with increased light absorption from the porous structure, contributes directly to enhanced photo-detectivity and sensitivity mdpi.comresearchgate.net. The sensitivity generally increases with film thickness up to an optimal point, beyond which it may decrease slightly researchgate.net.
Table 2: Influence of Film Thickness on NiV₂O₆ Properties
Shows the relationship between film thickness, surface roughness, optical band gap, and photodetector sensitivity.
| Film Thickness | Average Roughness (µm) | Optical Band Gap (eV) | Sensitivity |
|---|---|---|---|
| Increasing (S1 to S2) | Increases from 0.26 to 0.49 | Decreases from 2.02 to 1.58 | Increases from 328 to 511 |
| Increasing (S2 to S3) | - | - | Decreases from 511 to 433 |
Gas Sensing Properties
Nickel vanadium oxide (NiV₂O₆) has demonstrated potential as a material for gas sensing applications, particularly for the detection of ammonia (NH₃). Research into its gas sensing capabilities has highlighted its selectivity and response to specific gases, making it a candidate for specialized sensing devices.
Mesoporous NiV₂O₆ in the form of nanorods, synthesized through a solution-based method, has been investigated for its gas sensing characteristics. These nanorods are composed of small nanoparticles, creating a porous structure that is advantageous for gas detection. Studies have shown that this p-type semiconducting material exhibits a notable response to ammonia gas at specific operating temperatures. The sensing mechanism is primarily based on the change in electrical resistance of the material upon exposure to the target gas. When the sensor is exposed to NH₃, gas molecules interact with the surface of the NiV₂O₆ nanorods, leading to a measurable change in conductivity.
Detailed investigations have revealed that NiV₂O₆ sensors show good selectivity towards ammonia. When tested against other gases, the response to NH₃ is significantly more pronounced. The optimal operating temperature for detecting a 100 ppm level of ammonia has been identified as 120°C. At this temperature, the material exhibits a favorable combination of sensitivity, response time, and recovery time. The response and recovery times are crucial parameters for a gas sensor's performance, indicating how quickly it can detect and then return to its baseline state after the gas is removed. For NiV₂O₆, these times are relatively fast, making it suitable for applications requiring prompt detection. researchgate.net
The table below summarizes the key gas sensing properties of NiV₂O₆ for ammonia detection based on available research findings. researchgate.net
| Target Gas | Material Form | Operating Temperature (°C) | Concentration (ppm) | Response Time | Recovery Time | Selectivity |
| Ammonia (NH₃) | Mesoporous Nanorods | 120 | 100 | Fast | Fast | Good |
It is important to note that while the potential of NiV₂O₆ for ammonia sensing has been established, comprehensive studies on its sensing capabilities for a wider range of gases are not extensively available in the current scientific literature. Further research is needed to fully explore its applicability in detecting other volatile organic compounds and hazardous gases.
Electrochromic Device Integration of NiV₂O₆
Based on a thorough review of available scientific literature, there is currently no specific research or data available on the integration of Nickel Vanadium Oxide (NiV₂O₆) into electrochromic devices. Studies on related materials, such as nickel-doped vanadium pentoxide (Ni-V-O), exist, but these are distinct compounds with different stoichiometries and properties. Therefore, the following subsections on electrochromic performance and switching kinetics for NiV₂O₆ cannot be populated with specific research findings at this time.
There is no available data in the scientific literature specifically detailing the electrochromic performance of NiV₂O₆.
There is no available data in the scientific literature specifically detailing the switching kinetics and reversibility of NiV₂O₆ in electrochromic applications.
Future Research Directions and Concluding Perspectives on Niv2o6
Exploration of Novel Synthesis Methods for Tailored NiV₂O₆ Architectures
The morphology and architecture of NiV₂O₆ at the nanoscale are pivotal in determining its physical and chemical properties. Future research should prioritize the development of novel synthesis techniques that offer precise control over these features.
Hydrothermal and Solvothermal Methods: While hydrothermal synthesis has been employed, further exploration of solvent systems, temperature, pressure, and the use of various surfactants can lead to new morphologies beyond the commonly reported nanostructures. researchgate.net Surfactant-assisted hydrothermal methods, for instance, can play a crucial role in defining the final morphology of the synthesized nanomaterial. researchgate.net
Spray Pyrolysis: Nebulizer spray pyrolysis has been shown to produce porous NiV₂O₆ thin films. mdpi.commdpi.com Future work could focus on optimizing spray parameters—such as precursor concentration, substrate temperature, and flow rate—to tailor the porosity and thickness of the films for specific applications like photodetectors. mdpi.commdpi.com
Sol-Gel Method: The sol-gel technique is a cost-effective and environmentally friendly approach for synthesizing metal oxide nanoparticles. researchgate.netresearchgate.netamanote.com Investigating the influence of parameters like pH, calcination temperature, and precursor chemistry could enable the production of highly crystalline and uniform NiV₂O₆ nanoparticles. amanote.com
Electrospinning: This technique is a versatile method for producing continuous nanofibers. worldscientific.comacs.orgresearchgate.net Developing electrospinning processes for NiV₂O₆ could yield one-dimensional nanostructures with high surface area, which would be beneficial for catalytic and energy storage applications. acs.org
Control over the architecture of NiV₂O₆ will enable the fabrication of materials with enhanced performance characteristics tailored for specific technological needs.
Deeper Understanding of Structure-Property-Performance Relationships
A fundamental understanding of how the atomic structure, crystal phase, and morphology of NiV₂O₆ influence its functional properties is essential for its rational design and optimization.
The triclinic crystal structure of NiV₂O₆ is a key determinant of its electronic and optical properties. mdpi.comresearchgate.net Research has shown that porous NiV₂O₆ films exhibit a direct optical band gap of around 2.4 eV and an indirect transition at approximately 2.1 eV. researchgate.net The porous and meshed structure contributes to a large specific surface area, which is advantageous for applications in photodetection and gas sensing. mdpi.comresearchgate.net
The relationship between the material's thickness and its optical properties has been a subject of investigation. For instance, in porous NiV₂O₆ films, the optical energy gap has been observed to decrease as the layer thickness increases. mdpi.com This tunable optoelectronic property is a significant characteristic of NiV₂O₆. mdpi.comresearchgate.net
| Property | Value/Observation | Synthesis Method | Reference |
| Crystal Structure | Triclinic | Solid-State Reaction / Spray Pyrolysis | mdpi.comresearchgate.net |
| Optical Band Gap (Direct) | ~2.4 eV | Vacuum Codeposition & Annealing | researchgate.net |
| Optical Band Gap (Indirect) | ~2.1 eV | Vacuum Codeposition & Annealing | researchgate.net |
| Optical Band Gap (Porous Film) | 1.58 - 2.02 eV | Nebulizer Spray Pyrolysis | mdpi.com |
| Semiconducting Nature | n-type | Vacuum Codeposition & Annealing | researchgate.net |
Future research should focus on:
In-situ Characterization: Employing advanced in-situ techniques to monitor the structural and electronic changes in NiV₂O₆ during electrochemical cycling or catalytic reactions.
Doping and Defect Engineering: Systematically introducing dopants or creating defects in the NiV₂O₆ lattice to modulate its electronic band structure, conductivity, and active sites.
A comprehensive understanding of these relationships will provide the necessary knowledge to fine-tune the material's performance for targeted applications.
Development of Advanced NiV₂O₆-Based Composites and Heterostructures
To overcome the intrinsic limitations of pure NiV₂O₆, such as its electrical conductivity, and to enhance its performance, the development of composites and heterostructures is a promising avenue. By combining NiV₂O₆ with highly conductive materials or other functional oxides, synergistic effects can be achieved.
A notable example is the creation of a NiV₂O₆-V₂CTₓ nanohybrid, where NiV₂O₆ nanobelts are grown on layered V₂CTₓ MXene sheets. acs.org This composite structure demonstrates high electrical conductivity and stability, making it a high-performance cathode material for aqueous zinc-ion batteries. acs.org The nanohybrid delivers a high specific capacity of 388 mAh g⁻¹ and maintains 89.2% of its initial capacity after 1000 cycles. acs.org
Future research in this area should explore:
Carbon-Based Composites: Integrating NiV₂O₆ with carbon-based nanomaterials like graphene or carbon nanotubes to improve electronic conductivity and provide mechanical stability. researchgate.netacs.org
Metal Oxide Heterostructures: Fabricating heterostructures by combining NiV₂O₆ with other metal oxides to create interfaces with unique electronic properties that can enhance charge separation and transport, which is particularly relevant for photocatalysis and photoelectrochemical applications.
Conducting Polymer Hybrids: Developing hybrids of NiV₂O₆ with conducting polymers to create flexible and lightweight materials for wearable electronics and energy storage devices.
These advanced materials could exhibit multifunctional properties and superior performance compared to their individual components.
Expansion of NiV₂O₆ Applications in Emerging Technologies
While NiV₂O₆ has shown promise in energy storage and catalysis, its unique properties suggest potential in other emerging technological fields.
Gas Sensors: The high surface area of porous NiV₂O₆ structures makes it a candidate for gas sensing applications. mdpi.comresearchgate.net Future work should investigate its sensitivity and selectivity to various gases, particularly volatile organic compounds (VOCs), and explore the influence of operating temperature and humidity. mdpi.com
Electrochromic Devices: The ability of some transition metal oxides to change their optical properties upon the application of an electrical potential makes them suitable for electrochromic "smart" windows and displays. rsc.org The electrochemical activity of NiV₂O₆ suggests that its electrochromic properties are worth investigating.
Advanced Catalysis: Beyond oxidative dehydrogenation, NiV₂O₆ could be explored as a catalyst for other important chemical transformations, such as CO₂ reduction or organic synthesis, potentially leveraging its redox properties. researchgate.netrsc.org
Systematic studies are needed to evaluate the performance of NiV₂O₆ in these areas and to understand the underlying mechanisms.
Computational Materials Design and Predictive Modeling for NiV₂O₆
First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the properties of materials and guiding experimental research. d-nb.inforesearchgate.net For NiV₂O₆, computational modeling can provide deep insights into its electronic structure, optical properties, and surface chemistry.
DFT studies have been used to investigate the structural, electronic, and optical properties of NiV₂O₆. researchgate.net These calculations can predict lattice parameters, electronic band structures, and density of states, which are crucial for understanding its semiconducting nature. researchgate.net For example, first-principles calculations have suggested that NiV₂O₆ is a direct band gap semiconductor, with the Ni-3d states being predominant near the Fermi level. researchgate.net
Future computational efforts should be directed towards:
Modeling Interfaces: Simulating the interfaces in NiV₂O₆-based composites and heterostructures to understand charge transfer dynamics and synergistic effects. d-nb.info
Predicting Catalytic Activity: Using DFT to model the adsorption and reaction of molecules on NiV₂O₆ surfaces to identify active sites and elucidate reaction mechanisms for various catalytic processes.
Screening Dopants and Defects: Computationally screening a wide range of dopants and defects to predict their impact on the electronic and catalytic properties of NiV₂O₆, thereby accelerating the discovery of materials with enhanced performance.
A close feedback loop between computational predictions and experimental validation will be crucial for the accelerated design and development of next-generation NiV₂O₆-based materials.
Q & A
Q. What are the common synthesis methods for NiV₂O₆, and what challenges arise in achieving phase-pure samples?
NiV₂O₆ is typically synthesized via solid-state reactions or hydrothermal methods. Solid-state synthesis often requires high temperatures (>700°C), but achieving sintering is challenging due to limited densification even under 75 kg/cm² pressure at 650–680°C . Hydrothermal synthesis offers a lower-temperature alternative (e.g., 180°C for 4–24 hours) to produce nanostructured forms like NiV₂O₆·H₂O nanobelts, though crystallinity varies with reaction time . Key challenges include avoiding secondary phases (e.g., Ni₃V₂O₈) and ensuring stoichiometric control, particularly in oxygen-deficient environments.
Q. How does the crystal structure of NiV₂O₆ influence its electrochemical properties?
NiV₂O₆ adopts a quasi-one-dimensional structure with edge-sharing Ni²⁺ octahedra and isolated V⁴⁺ tetrahedra, as confirmed by Rietveld refinement of XRD data . This arrangement limits electronic connectivity between vanadium sites, reducing charge-transfer efficiency. In contrast, Ni₃V₂O₈ features interconnected Ni octahedra and V tetrahedra, enhancing stability in acidic electrolytes (e.g., 1 M Na₂SO₄) but dissolving in alkaline media (e.g., 1 M NaOH) . Structural anisotropy also impacts ion diffusion pathways, critical for energy storage applications.
Q. What spectroscopic techniques are effective in characterizing NiV₂O₆’s electronic and structural features?
Diffuse reflectance spectroscopy (DRS) reveals charge-transfer (C.T.) bands starting at ~580 nm, covering most of the visible spectrum in NiV₂O₆, while crystal-field transitions (e.g., ³A₂g → ³T₁g for Ni²⁺) appear at ~700 nm . XRD paired with Rietveld refinement resolves phase purity and crystallographic parameters (e.g., space group Pbcn), while magnetic susceptibility measurements elucidate quasi-1D antiferromagnetic interactions .
Advanced Research Questions
Q. How do sintering conditions affect the morphological and conductive properties of NiV₂O₆-based electrodes?
Sintering NiV₂O₆ at 700°C under inert or reducing atmospheres (e.g., N₂ with 2–5% H₂) yields porous pellets with resistivity ~20 kΩ·cm, but excessive reduction risks metallic Ni formation . Poor densification due to low surface energy necessitates advanced techniques like spark plasma sintering (SPS) or doping to enhance grain-boundary mobility. Nanostructuring via hydrothermal synthesis bypasses sintering challenges, improving surface area and ionic accessibility .
Q. What strategies mitigate structural instability of NiV₂O₆ under electrochemical cycling in alkaline environments?
NiV₂O₆ dissolves in alkaline electrolytes (e.g., NaOH) due to vanadium leaching. Stabilization strategies include:
- Protective coatings : Atomic layer deposition (ALD) of Al₂O₃ to shield surface-active sites.
- Composite design : Embedding NiV₂O₆ in carbon matrices to buffer pH changes and prevent dissolution .
- Electrolyte modulation : Using neutral or acidic electrolytes (e.g., Na₂SO₄) where the material exhibits higher stability .
Q. How do magnetic interactions in quasi-one-dimensional NiV₂O₆ systems inform its application in spintronics?
NiV₂O₆ exhibits quasi-1D antiferromagnetic ordering below 15 K, with Ni²⁺ spins coupled along chains. Neutron diffraction and magnetometry reveal weak interchain interactions, suggesting potential for spin-filtering devices. However, paramagnetic defects at grain boundaries may limit coherence, necessitating single-crystal studies .
Q. What methodological approaches resolve contradictions in catalytic vs. electrochemical performance data for NiV₂O₆?
Discrepancies between catalytic activity (e.g., oxygen evolution reaction) and electrochemical stability often arise from differing operational conditions (pH, potential windows). Methodological solutions include:
- Controlled potential electrolysis : Isolate contributions from surface reconstruction vs. bulk redox processes.
- In situ spectroscopy : Raman or XAS to track phase transitions during operation .
- Statistical rigor : Triangulate data across multiple techniques (e.g., XRD, TEM, electrochemical impedance spectroscopy) to validate hypotheses .
Q. How does nanostructuring via hydrothermal synthesis enhance NiV₂O₆’s performance in energy storage applications?
Hydrothermally synthesized NiV₂O₆·H₂O nanobelts exhibit high aspect ratios and surface defects, enhancing Li⁺ diffusion kinetics and capacity retention. Electrochemical testing shows a 30% improvement in specific capacity (∼450 mAh/g at 0.1C) compared to bulk samples, attributed to shortened ion pathways and increased active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
